molecular formula C9H16O5 B013708 Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside CAS No. 4099-85-8

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Cat. No.: B013708
CAS No.: 4099-85-8
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-WCTZXXKLSA-N
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Description

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-85-8
Record name Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside
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Record name Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
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Record name Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. This compound is a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties.[1]

Chemical Structure and Stereochemistry

This compound is a derivative of the naturally occurring pentose sugar, D-ribose. The core of the molecule is a five-membered furanose ring. The stereochemistry is defined by the "D" configuration, indicating the orientation of the hydroxyl group at C4 is analogous to that in D-glyceraldehyde. The "beta" anomeric configuration signifies that the methoxy group at the anomeric carbon (C1) is on the same side of the furanose ring as the hydroxymethyl group at C4.

A key structural feature is the isopropylidene group, which forms a 1,3-dioxolane ring by protecting the hydroxyl groups at the C2 and C3 positions.[1] This rigid bicyclic structure locks the ribofuranose ring in a specific conformation and selectively protects the 2'- and 3'-hydroxyl groups, making the 5'-hydroxyl group available for further chemical modification.

structure Chemical Structure of this compound cluster_ribose Ribofuranose Ring cluster_isopropylidene Isopropylidene Group C1 C1 C2 C2 C1->C2 OMe OCH3 C1->OMe β-anomer C3 C3 C2->C3 O2_iso O C2->O2_iso C4 C4 C3->C4 O3_iso O C3->O3_iso O4 O C4->O4 C5_OH CH2OH C4->C5_OH O4->C1 C_iso C Me1 CH3 C_iso->Me1 Me2 CH3 C_iso->Me2 O2_iso->C_iso O3_iso->C_iso

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₆O₅[1][2]
Molecular Weight 204.22 g/mol [1][2]
CAS Number 4099-85-8[1][3]
Appearance Colorless to light yellow oil[1][2]
Solubility Soluble in chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water.[1]
Specific Rotation [α]D²⁵ -80.0° (c 1.00, CHCl₃)[4]

Table 2: NMR Spectroscopic Data (400 MHz, CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H14.97s
H34.83d5.86
H24.58d5.86
H44.42t2.93
H53.71dtJ(4,5) = J(5,OH) = 2.56, J(5,5') = 12.45
H5'3.61dddJ(4,5') = 3.30, J(5',OH) = 10.25, J(5,5') = 12.45
OCH₃3.43s
5-OH3.18ddJ(5,OH) = 10.62, J(5',OH) = 2.93
(CH₃)₂C1.48, 1.312s
¹³C NMR Chemical Shift (δ, ppm) Assignment
CMe₂112.33
C1110.22
C488.59
C286.04
C381.70
C564.22
OCH₃55.70
(CH₃)₂C26.57, 24.93

Reference for NMR Data:[5]

Experimental Protocols

The synthesis of this compound is typically achieved through a one-pot reaction from D-ribose.

Synthesis of this compound from D-Ribose

This protocol is adapted from established literature procedures.[4]

Materials:

  • D-ribose

  • Acetone

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Hexane

Procedure:

  • Suspend D-ribose (1.0 eq) in a 1:1 mixture of acetone and methanol.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the suspension at room temperature.

  • Stir the reaction mixture for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

  • Extract the concentrated residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure product.

synthesis_workflow Synthesis Workflow start Start: D-Ribose reaction Reaction: - Acetone, Methanol - Conc. H2SO4 (catalyst) - Stir at RT for 48h start->reaction neutralization Neutralization: - Add solid NaHCO3 reaction->neutralization filtration1 Filtration: - Remove insoluble salts neutralization->filtration1 concentration1 Concentration: - Remove acetone and methanol filtration1->concentration1 extraction Extraction: - Ethyl Acetate concentration1->extraction drying Drying: - Anhydrous MgSO4 extraction->drying filtration2 Filtration drying->filtration2 concentration2 Concentration: - Remove Ethyl Acetate filtration2->concentration2 purification Purification: - Silica Gel Chromatography - Hexane/Ethyl Acetate eluent concentration2->purification product Product: Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside purification->product

Caption: Experimental workflow for the synthesis of the target compound.

Role in Drug Development and Research

This compound is a versatile building block in medicinal chemistry and drug development. Its primary utility lies in the selective protection of the 2' and 3'-hydroxyl groups of the ribose moiety. This allows for chemical modifications to be specifically directed to the 5'-position, which is crucial for the synthesis of a wide range of nucleoside analogues. These modified nucleosides are investigated for their potential as antiviral and anticancer agents.

logical_relationship Role as a Synthetic Intermediate start_mol Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside modification Chemical Modification at 5'-OH (e.g., oxidation, substitution) start_mol->modification intermediate 5'-Modified Intermediate modification->intermediate coupling Coupling with Nucleobase intermediate->coupling deprotection Deprotection of Isopropylidene Group coupling->deprotection final_product Nucleoside Analogue deprotection->final_product application Biological Screening: - Antiviral Activity - Anticancer Activity final_product->application

Caption: Logical relationship as a key synthetic intermediate.

Conclusion

This compound is a fundamentally important molecule in carbohydrate chemistry and the synthesis of therapeutic nucleoside analogues. Its well-defined structure and stereochemistry, coupled with a straightforward synthetic protocol, make it an invaluable tool for researchers and scientists in the field of drug development. The data and protocols presented in this guide offer a solid foundation for its application in the laboratory.

References

A Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Properties, Synthesis, and Applications in Nucleoside Analogue Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a protected derivative of D-ribose, is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues with significant therapeutic potential. Its strategic importance lies in the temporary protection of the 2' and 3'-hydroxyl groups of the ribose moiety, facilitating selective modifications at other positions of the sugar and the introduction of diverse nucleobases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its application in the development of antiviral and anticancer agents.

Introduction

The quest for novel antiviral and anticancer therapeutics has led to the extensive exploration of modified nucleosides. These molecules, which are structural analogues of natural nucleosides, can interfere with viral replication and cancer cell proliferation by inhibiting key enzymes such as polymerases and reverse transcriptases. A crucial starting material for the synthesis of many of these therapeutic agents is this compound. The isopropylidene group serves as an efficient protecting group for the cis-diol at the 2' and 3' positions of the ribofuranose ring, allowing for regioselective reactions at the 5'-hydroxyl group. This guide details the properties and synthesis of this important building block, highlighting its role in the synthesis of advanced nucleoside derivatives.

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 4099-85-8[1][2][3][4][5]
Molecular Formula C₉H₁₆O₅[2][3][6]
Synonyms Methyl 2,3-O-(1-Methylethylidene)-β-D-ribofuranoside, [(3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1][3]dioxol-4-yl]methanol[1][3]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 204.22 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1][3]
Purity >98.0% (GC)[1][3]
Optical Rotation [α]D²⁵ -77.0 to -82.0 deg (c=1, CHCl₃)[1]
Solubility Sparingly soluble in water.[2]
Storage Store in a cool and dry place.[2]

Experimental Protocol: Synthesis of this compound

The following protocol describes a facile, ultrasound-assisted synthesis from D-ribose, which offers high efficiency and shorter reaction times.

Materials:

  • D-ribose

  • Anhydrous Methanol (MeOH)

  • Anhydrous Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-ribose in a 1:1 mixture of anhydrous methanol and anhydrous acetone.

  • Acid Catalysis: Slowly add concentrated sulfuric acid to the suspension at room temperature.

  • Ultrasonication: Place the reaction flask in an ultrasonic bath and irradiate for a specified time. The reaction progress can be monitored by thin-layer chromatography (TLC). Ultrasound has been shown to be an excellent alternative energy source for this reaction, leading to shorter reaction times and high yields without the need for purification of the resulting acetonide.[1]

  • Neutralization: Upon completion of the reaction, carefully add solid sodium bicarbonate to the reaction mixture to neutralize the sulfuric acid. Continue adding until effervescence ceases.

  • Filtration: Remove the insoluble solids (sodium sulfate) by filtration.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Extract the resulting residue with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification (if necessary): The crude product, a light yellow oil, can be purified by silica gel column chromatography if required.

Applications in Drug Development: A Workflow for Nucleoside Analogue Synthesis

This compound is a versatile intermediate for the synthesis of various nucleoside analogues with potential antiviral and anticancer activities.[2] The protected 2' and 3'-hydroxyl groups allow for selective modification at the 5'-position, which is a common strategy in the design of these therapeutic agents.

The following diagram illustrates a general workflow for the synthesis of a nucleoside analogue starting from D-ribose.

G D_ribose D-Ribose intermediate Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside D_ribose->intermediate Ultrasound-assisted acetal formation modification Modification at 5'-position (e.g., tosylation, azidation) intermediate->modification coupling Coupling with Nucleobase modification->coupling deprotection Deprotection coupling->deprotection final_product Nucleoside Analogue (Antiviral/Anticancer) deprotection->final_product

References

Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside from D-ribose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a crucial intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer nucleoside analogues.[1][2] The synthesis starts from the readily available and inexpensive monosaccharide, D-ribose. This document details two primary synthetic methodologies: a conventional acid-catalyzed method and a more recent, efficient ultrasound-assisted approach. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further development in a research setting.

Introduction

This compound is a protected form of D-ribose where the 2- and 3-hydroxyl groups are masked by an isopropylidene group, and the anomeric hydroxyl group is converted to a methyl glycoside. This selective protection allows for chemical modifications at the 5-hydroxyl group, making it a valuable building block in carbohydrate chemistry and the synthesis of modified nucleosides.[3][4] The synthesis is a two-step process that occurs in a single pot: the Fischer glycosidation of D-ribose with methanol to form the methyl ribofuranoside, followed by the acetonation of the cis-diol at the 2 and 3 positions.[5]

Conventional Synthesis Methodology

The traditional approach to synthesizing this compound involves the reaction of D-ribose with acetone and methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[6] This method is well-established and provides the desired product in good yield, although it often requires a relatively long reaction time and purification by column chromatography.[6][7]

Experimental Protocol
  • Reaction Setup: D-ribose (20.0 g, 133.2 mmol) is suspended in a mixture of acetone (100 mL) and methanol (100 mL) at room temperature.[6]

  • Catalyst Addition: Concentrated sulfuric acid (10 mL) is slowly added to the stirring suspension.[6]

  • Reaction: The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

  • Neutralization: Upon completion, solid sodium bicarbonate (NaHCO3) is carefully added to the reaction mixture until the acid is neutralized.[6]

  • Workup: The insoluble solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is then extracted with ethyl acetate (EtOAc).[6]

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is evaporated. The crude product is purified by silica gel flash column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to yield the pure product.[6]

Quantitative Data
ParameterValueReference
Starting MaterialD-ribose[6]
ProductThis compound[6]
Yield90% (24.4 g)[6]
Physical StateLight yellow oil[6]
TLC Rf value0.2 (hexane/EtOAc = 5:1, v/v)[6]
Specific Optical Rotation [α]D25-80.00 (c 1.00, CHCl3)[6]
¹H NMR (400 MHz, CDCl₃) δ (ppm)4.97 (s, 1H), 4.83 (d, J = 5.7Hz, 1H), 4.58 (d, J = 6.0 Hz, 1H), 4.42 (t, J = 2.7 Hz, 1H), 3.56-3.72 (m, 2H), 3.43 (s, 3H), 3.32 (dd, J = 10.0,3.0 Hz, 1H), 1.49 (s, 3H), 1.32 (s, 3H)[6]

Ultrasound-Assisted Synthesis

A more contemporary and efficient method for the synthesis of this compound utilizes ultrasonic irradiation as an energy source.[7][8][9] This approach significantly reduces the reaction time and can provide high yields of the product without the need for chromatographic purification.[7][8]

Experimental Protocol

The specific protocol involves the use of an ultrasonic bath. While the detailed reagent quantities are similar to the conventional method, the key difference lies in the energy input.

  • Reaction Setup: A mixture of D-ribose, acetone, methanol, and an acid catalyst is prepared in a reaction vessel.

  • Ultrasonic Irradiation: The vessel is placed in an ultrasonic bath with a constant frequency (e.g., 40 kHz) for a much shorter duration compared to the conventional method.[7]

  • Workup: The workup procedure is simplified due to the high purity of the product, often involving just neutralization and removal of solvent.

Quantitative Data Comparison
ParameterConventional MethodUltrasound-Assisted MethodReference
Reaction Time48 hoursSignificantly shorter[6][8]
Yield~90% (after purification)High (without purification)[6][8]
PurificationColumn ChromatographyOften not required[6][8]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from D-ribose.

SynthesisWorkflow D_Ribose D-Ribose Reaction Reaction D_Ribose->Reaction Reagents Acetone, Methanol, Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Workup Workup (Neutralization, Extraction) Reaction->Workup Conventional or Ultrasound Purification Purification (Column Chromatography) Workup->Purification If needed Product Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Workup->Product Ultrasound method often yields pure product Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from D-ribose is a fundamental transformation in carbohydrate chemistry. While the conventional acid-catalyzed method is robust and high-yielding, the ultrasound-assisted method offers a significant improvement in terms of reaction time and efficiency, reducing the need for extensive purification. The choice of method may depend on the available equipment and the desired scale of the synthesis. This guide provides the necessary details for researchers to successfully prepare this important synthetic intermediate for their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Formation of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a crucial intermediate in the synthesis of various biologically active molecules, including nucleoside analogues. This document details the acid-catalyzed reaction mechanism, explores the factors governing regioselectivity, presents detailed experimental protocols, and summarizes quantitative data for the synthesis of this compound.

Introduction

This compound is a protected form of methyl β-D-ribofuranoside where the cis-diol at the C2 and C3 positions is masked as an acetonide. This protection strategy is fundamental in carbohydrate chemistry, allowing for selective modification of the hydroxyl group at the C5 position. The formation of the isopropylidene group is a reversible, acid-catalyzed reaction that is highly regioselective for the 2,3-diol due to the stereochemistry of the ribofuranose ring.

Mechanism of Formation

The formation of this compound proceeds via an acid-catalyzed acetalization reaction. The overall reaction involves the treatment of methyl β-D-ribofuranoside with acetone or an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of acid.

The generally accepted mechanism involves the following key steps:

  • Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by a Hydroxyl Group: One of the hydroxyl groups of the ribofuranoside (either at C2 or C3) acts as a nucleophile and attacks the activated carbonyl carbon of the protonated acetone. This results in the formation of a hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly formed hydroxyl group of the hemiacetal to one of the other hydroxyls on the ribofuranoside or to the oxygen of the original acetone moiety.

  • Intramolecular Cyclization and Water Elimination: The second hydroxyl group of the cis-diol (at C2 or C3) attacks the central carbon of the hemiacetal. This is followed by the elimination of a water molecule, leading to the formation of a protonated cyclic acetal (an oxocarbenium ion intermediate).

  • Deprotonation: The final step is the deprotonation of the cyclic acetal by a weak base (such as the solvent or the conjugate base of the acid catalyst) to yield the neutral this compound and regenerate the acid catalyst.

Regioselectivity: Kinetic vs. Thermodynamic Control

The selective formation of the 2,3-O-isopropylidene derivative over other possible isomers, such as the 3,5-O-isopropylidene derivative, is a critical aspect of this reaction. This selectivity is primarily governed by the principles of kinetic and thermodynamic control.

  • Kinetic Product: The formation of the five-membered 2,3-O-isopropylidene ring is kinetically favored. The cis-relationship of the hydroxyl groups at the C2 and C3 positions of the β-D-ribofuranoside ring allows for a lower activation energy for the formation of the five-membered dioxolane ring compared to the formation of a six-membered 3,5-O-isopropylidene (dioxane) ring. Reactions carried out at lower temperatures and for shorter durations tend to yield the kinetic product.

  • Thermodynamic Product: In some cases, with prolonged reaction times or at higher temperatures, the initially formed kinetic product can equilibrate to the thermodynamically more stable product. However, for β-D-ribofuranosides, the 2,3-O-isopropylidene derivative is generally the most stable product due to the favorable cis-fused ring system, which minimizes ring strain.

Therefore, the synthesis of this compound is an example of a reaction where the kinetic and thermodynamic products are the same, leading to a high yield of the desired isomer under standard reaction conditions.

Data Presentation

The following table summarizes the reported yields for the synthesis of this compound using different starting materials and catalysts.

Starting MaterialReagentsCatalystReaction TimeYield (%)Reference
D-RiboseAcetone, MethanolConcentrated H₂SO₄48 hours90%[1]
D-RiboseAcetone, MethanolSnCl₂·2H₂O, conc. H₂SO₄Not specifiedNot specified[2]

Experimental Protocols

Synthesis of this compound from D-Ribose

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • D-Ribose

  • Acetone

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Suspend D-ribose (20.0 g, 133.2 mmol) in a mixture of acetone (100 mL) and methanol (100 mL) in a round-bottom flask at room temperature.[1]

  • Slowly add concentrated sulfuric acid (10 mL) to the suspension with stirring.[1]

  • Stir the reaction mixture for 48 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, carefully add solid sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[1]

  • Filter the mixture to remove the insoluble solids.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Extract the concentrated residue with ethyl acetate.[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent system to afford this compound as a light yellow oil (24.4 g, 90% yield).[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.97 (s, 1H), 4.83 (d, J = 5.7 Hz, 1H), 4.58 (d, J = 6.0 Hz, 1H), 4.42 (t, J = 2.7 Hz, 1H), 3.56-3.72 (m, 2H), 3.43 (s, 3H), 3.32 (dd, J = 10.0, 3.0 Hz, 1H), 1.49 (s, 3H), 1.32 (s, 3H).[1]

  • Rf: 0.2 (hexane/EtOAc = 5:1, v/v).[1]

  • Specific Optical Rotation: [α]D²⁵ = -80.00 (c 1.00, CHCl₃).[1]

Mandatory Visualization

Signaling Pathways and Logical Relationships

Reaction_Mechanism A Methyl-beta-D-ribofuranoside E Hemiacetal Intermediate A->E + Protonated Acetone B Acetone D Protonated Acetone B->D + H+ C H+ D->E F Oxocarbenium Ion Intermediate E->F - H2O G Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside F->G - H+ H H2O I H+

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Workflow

Experimental_Workflow Start Start: D-Ribose, Acetone, Methanol Step1 Add conc. H2SO4 Stir for 48h at RT Start->Step1 Step2 Neutralize with NaHCO3 Step1->Step2 Step3 Filter to remove solids Step2->Step3 Step4 Concentrate filtrate Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry organic phase (MgSO4) Step5->Step6 Step7 Concentrate to get crude product Step6->Step7 Step8 Purify by Silica Gel Chromatography (Hexane:EtOAc 5:1) Step7->Step8 End End Product: Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Step8->End

Caption: Experimental workflow for the synthesis of this compound.

References

The Guardian of Ribose: A Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for drug development, the strategic use of protecting groups is paramount. Among these, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside holds a significant position as a key intermediate. This technical guide provides an in-depth exploration of its role, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers in this field.

Core Concepts: The Isopropylidene Ketal in Ribose Chemistry

This compound is a derivative of D-ribose where the cis-diol at the 2' and 3' positions of the furanose ring is protected by an isopropylidene group, forming a cyclic ketal, also known as an acetonide. This protection strategy is fundamental in carbohydrate chemistry for several reasons:

  • Selective Reactivity: It masks the 2' and 3' hydroxyl groups, allowing for selective modification of the primary 5' hydroxyl group.

  • Stability: The isopropylidene group is stable under a variety of reaction conditions, including basic, neutral, and some oxidative and reductive environments.

  • Facile Cleavage: Despite its stability, the acetal can be readily removed under acidic conditions to regenerate the diol.

This strategic protection is a cornerstone in the multi-step synthesis of a vast array of nucleoside analogues, including antiviral and anticancer agents.[1]

Data Presentation: A Quantitative Overview

The efficiency of the protection and deprotection steps is critical for the overall yield of a synthetic route. The following tables summarize quantitative data from various studies on the synthesis of this compound and the subsequent deprotection of the isopropylidene group.

Table 1: Synthesis of this compound from D-Ribose

ReagentsCatalystSolventReaction TimeYield (%)Reference
Acetone, MethanolConc. H₂SO₄Acetone/Methanol48 hours90ChemicalBook
Acetone, 2,2-Dimethoxypropanep-Toluenesulfonic acidAcetoneNot specifiedHigh[2]
Acetone, MethanolSnCl₂·2H₂O, Conc. H₂SO₄Acetone/MethanolNot specifiedNot specified[3]
Ultrasound irradiationNot specifiedNot specifiedShorter timeHigh[4]

Table 2: Deprotection of 2,3-O-Isopropylidene Group in Ribofuranosides

ReagentsConditionsSubstrateYield (%)Reference
1% aqueous H₂SO₄Reflux, 3 hours6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose>99 (crude)[5]
AcOH/H₂O/DMENot specified2-deoxyglycosidesEfficient[6]
CoCl₂·2H₂OAcetonitrile, 55 °CVarious carbohydrate derivatives88-93[7]
InCl₃Methanol, 60 °CVarious carbohydrate derivatives76-85[7]
80% Acetic AcidReflux2',3'-O-isopropylidene uridineNot specified
Dilute HClNot specifiedGeneral acetonidesEffective

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Synthesis of this compound

This protocol is adapted from a procedure described on ChemicalBook.[8]

Materials:

  • D-ribose

  • Acetone

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator, chromatography column.

Procedure:

  • Suspend D-ribose (e.g., 20.0 g, 133.2 mmol) in a mixture of acetone (100 mL) and methanol (100 mL) in a round-bottom flask at room temperature.

  • Slowly add concentrated sulfuric acid (10 mL) to the suspension with stirring.

  • Stir the reaction mixture for 48 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add solid sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

  • Filter the mixture to remove insoluble solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extract the concentrated residue with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to afford the title compound as a light yellow oil.

Tosylation of the 5'-Hydroxyl Group

Activation of the 5'-hydroxyl group is a common subsequent step. The following is a general procedure for tosylation.

Materials:

  • This compound

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath, round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve this compound in anhydrous pyridine or a mixture of anhydrous DCM and pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to stir at 0°C for several hours, then let it warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold water or ice.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside.

Deprotection of the 2,3-O-Isopropylidene Group

The following is a general protocol for the acidic hydrolysis of the isopropylidene group.

Materials:

  • 2,3-O-isopropylidene protected ribofuranoside derivative

  • Aqueous Acetic Acid (e.g., 80%) or dilute HCl

  • Round-bottom flask, reflux condenser (if heating is required), magnetic stirrer.

Procedure:

  • Dissolve the 2,3-O-isopropylidene protected compound in the chosen acidic solution (e.g., 80% aqueous acetic acid).

  • Stir the solution at room temperature or heat to reflux, depending on the stability of other functional groups and the desired reaction rate. Monitor the deprotection by TLC.

  • Once the reaction is complete, cool the mixture to room temperature if it was heated.

  • Carefully neutralize the acid with a base such as solid sodium bicarbonate or a saturated solution of sodium bicarbonate until the pH is neutral.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

G cluster_protection Protection Step cluster_modification Selective 5'-Modification cluster_deprotection Deprotection Step D-Ribose D-Ribose Protection Acetone, Acid Catalyst D-Ribose->Protection Product Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Protection->Product Intermediate Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Activation e.g., Tosylation (TsCl, Pyridine) Intermediate->Activation Activated_Intermediate 5'-O-Tosyl derivative Activation->Activated_Intermediate Nucleophilic_Substitution Nucleophile (e.g., N3-, R2NH) Activated_Intermediate->Nucleophilic_Substitution Modified_Product 5'-Modified Riboside Nucleophilic_Substitution->Modified_Product Final_Intermediate 5'-Modified Riboside Deprotection_Step Acidic Hydrolysis (e.g., aq. AcOH) Final_Intermediate->Deprotection_Step Final_Product Target Nucleoside Analogue Deprotection_Step->Final_Product

Caption: Synthetic workflow for nucleoside analogues.

G cluster_start Starting Material cluster_pathways Synthetic Pathways Start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Tosylation Tosylation of 5'-OH Start->Tosylation Azidation Substitution with Azide (NaN3) Tosylation->Azidation Click_Chemistry CuAAC 'Click' Reaction with Alkyne Azidation->Click_Chemistry Final_Triazole 1,2,3-Triazole Glycoconjugate Click_Chemistry->Final_Triazole

Caption: Synthesis of 1,2,3-triazole glycoconjugates.

References

A Comprehensive Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility and stability data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various biologically active molecules. The information is presented to support research, development, and formulation activities.

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. The available quantitative and qualitative solubility data are summarized below.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)ConcentrationNotes
Dimethyl Sulfoxide (DMSO)SolubleNot Specified100 mg/mL (489.67 mM)Quantitative data from a commercial supplier; may require ultrasonic treatment to achieve.
ChloroformSolubleNot Specified-Qualitative data.
DichloromethaneSolubleNot Specified-Qualitative data.
EthanolSolubleNot Specified-Qualitative data.
Ethyl AcetateSolubleNot Specified-Qualitative data.
MethanolSolubleNot Specified-Qualitative data.
WaterSparingly Soluble / MiscibleNot Specified-Conflicting qualitative reports exist. One source suggests it is miscible, while another indicates it is sparingly soluble.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The isopropylidene protecting group is particularly susceptible to acidic conditions.

Table 2: Stability of this compound

ConditionStabilityDegradation ProductsNotes
Temperature Unstable at elevated temperatures. Recommended storage at -20°C (for up to 1 month) or -80°C (for up to 6 months).Not specified, but thermal decomposition is expected.Long-term storage at room temperature is not recommended.
pH Expected to be unstable in acidic conditions.Acid-catalyzed hydrolysis would yield methyl β-D-ribofuranoside and acetone.The isopropylidene acetal is labile to acid. Stability in neutral and basic conditions has not been explicitly documented but acetals are generally more stable under these conditions.
Light Recommended to be protected from light.Not specified, but photodegradation may occur.Storage in amber vials or in the dark is advised.
Oxidizing Agents Unstable in the presence of strong oxidizing agents.Oxidation of the primary alcohol at the C5 position is possible. For example, reaction with pyridinium dichromate has been reported.Avoid contact with strong oxidizers.
Inert Atmosphere Recommended to be stored under nitrogen.Not specified, but oxidation by atmospheric oxygen may occur over time.For long-term storage, an inert atmosphere is recommended.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD) or a UV-Vis spectrophotometer if the compound has a chromophore (note: this compound does not have a strong chromophore).

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

    • Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continuously agitate the samples during this time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

    • Weigh the vial with the dried residue to determine the mass of the dissolved solid.

    • Alternatively, dilute an aliquot of the filtered supernatant with a suitable solvent and quantify the concentration using a pre-validated HPLC method. A calibration curve of the compound should be prepared for accurate quantification.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.

G cluster_prep Preparation of Saturated Solution cluster_proc Sample Processing cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess compound to known volume of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 proc1 Allow excess solid to settle prep2->proc1 proc2 Withdraw supernatant with pre-warmed syringe proc1->proc2 proc3 Filter through 0.22 µm syringe filter proc2->proc3 quant1a Gravimetric Analysis: Evaporate solvent and weigh residue proc3->quant1a quant1b Instrumental Analysis: Dilute and analyze by HPLC proc3->quant1b analysis1 Calculate solubility (mg/mL or mol/L) quant1a->analysis1 quant1b->analysis1

Figure 1. Experimental workflow for solubility determination.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.1 M)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens or chambers

  • Photostability chamber

  • HPLC system with a stability-indicating method

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with HCl solutions to achieve the desired final acid concentrations. Incubate at different temperatures (e.g., room temperature, 40°C, 60°C) and collect samples at various time points. Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the stock solution with NaOH solutions to achieve the desired final base concentrations. Incubate at different temperatures and collect samples at various time points. Neutralize the samples before analysis.

    • Neutral Hydrolysis: Mix the stock solution with water or a neutral buffer. Incubate at different temperatures and collect samples at various time points.

    • Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the sample at room temperature and protected from light, collecting samples at various time points.

    • Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at different time points.

    • Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from its degradation products.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the remaining compound versus time.

    • Identify the major degradation products if possible, using techniques like LC-MS.

G cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways compound This compound temp Temperature ph pH (Acidity/Basicity) light Light oxygen Oxygen / Oxidizing Agents thermal_deg Thermal Decomposition temp->thermal_deg Leads to acid_hydrolysis Acid-Catalyzed Hydrolysis ph->acid_hydrolysis Leads to photo_deg Photodegradation light->photo_deg Leads to oxidation Oxidation oxygen->oxidation Leads to

Figure 2. Factors influencing the stability of the compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative solubility in several organic solvents is established, quantitative data, particularly in aqueous media and at various temperatures, remains an area for further investigation. The compound's stability is a critical consideration, with evidence pointing to sensitivity towards acidic conditions, heat, light, and oxidizing agents. The provided experimental protocols offer a framework for researchers to generate more comprehensive and quantitative data, which is essential for the effective use of this versatile intermediate in drug discovery and development.

Spectroscopic Profile of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a key carbohydrate intermediate in the synthesis of various biologically active molecules, including nucleoside analogues for antiviral and anticancer drug development. Its rigid furanose ring, conferred by the isopropylidene protecting group, makes it a valuable building block in stereoselective synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers in medicinal chemistry and drug development to ensure structural integrity and purity throughout synthetic pathways. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the proton and carbon environments.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.97sH-1
4.83d5.7H-2 or H-3
4.58d6.0H-2 or H-3
4.42t2.7H-4
3.72 - 3.56mH-5a, H-5b
3.43s-OCH₃
1.49sIsopropylidene -CH₃
1.32sIsopropylidene -CH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
112.3C(CH₃)₂
110.2C-1
88.6C-4
86.0C-2
81.7C-3
64.2C-5
55.7-OCH₃
26.6Isopropylidene -CH₃
24.9Isopropylidene -CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong bands corresponding to its key functional groups.

Frequency (cm⁻¹)IntensityAssignment
~3450BroadO-H Stretch (hydroxyl)
2980-2850StrongC-H Stretch (alkane)
1380 & 1370MediumC-H Bend (isopropylidene)
1200-1000StrongC-O Stretch (ether, alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₆O₅), the expected molecular weight is 204.22 g/mol .[1][2]

m/zRelative IntensityAssignment
204Moderate[M]⁺ (Molecular Ion)
189High[M - CH₃]⁺
145Moderate[M - C₃H₇O]⁺ (Loss of isopropoxy radical)
101High[M - C₄H₇O₂]⁺
87High[C₄H₇O₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.[3][4]

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3][4]

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[5]

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an electron ionization source.[6][7]

  • Method:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).[6][7]

    • The resulting ions are accelerated and separated by the mass analyzer.

    • The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Dissolution->IR MS Mass Spectrometry (EI-MS) Dissolution->MS Process Spectral Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Data Interpretation (Peak Assignment, etc.) Process->Interpret Structure Structural Elucidation Interpret->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

The Genesis of a Key Intermediate: A Technical Guide to Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a cornerstone in the synthesis of numerous therapeutic nucleoside analogues, represents a pivotal molecule in the history of medicinal chemistry. Its discovery, rooted in the foundational work of Phoebus A. Levene on the structure of nucleic acids, enabled the selective modification of the ribose sugar, paving the way for the development of antiviral and anticancer agents. This technical guide delves into the historical discovery of this essential building block, its profound significance in drug development, and provides detailed experimental protocols for its synthesis and application.

Discovery and Historical Context

The early 20th century witnessed groundbreaking discoveries in the field of biochemistry, with Phoebus A. Levene at the forefront of elucidating the structure of nucleic acids. Levene's meticulous work identified D-ribose as the carbohydrate component of yeast nucleic acid in 1909 and later, in 1929, 2-deoxy-D-ribose from thymus nucleic acid.[1][2][3] This fundamental understanding of the sugar backbone of RNA and DNA laid the groundwork for synthetic chemists to explore the creation of modified nucleosides with potential therapeutic properties.

A significant challenge in this endeavor was the selective chemical manipulation of the multiple hydroxyl groups on the ribose ring. The breakthrough came with the introduction of protecting groups, a concept that has become central to modern organic synthesis. In this context, the work of P. A. Levene and his collaborator E. T. Stiller in the 1930s on "acetone derivatives of d-ribose" was a landmark achievement. While the full text of their seminal 1934 paper in the Journal of Biological Chemistry details the initial exploration, the principle involved the reaction of ribose with acetone to form a cyclic acetal, specifically protecting the cis-diols at the 2- and 3-positions of the furanose ring. This protection strategy allowed for chemical modifications at the remaining 5-position hydroxyl group.

The methylation of the anomeric hydroxyl group to give the methyl glycoside further stabilized the furanose ring, leading to the creation of this compound. This compound emerged as a stable, versatile, and highly valuable intermediate for the synthesis of a wide array of nucleoside analogues.

Historical Significance in Drug Development

The availability of this compound as a readily preparable starting material profoundly impacted the field of drug development, particularly in the realm of antiviral and anticancer therapies. By providing a scaffold with a free 5'-hydroxyl group, it enabled the systematic modification of the ribose moiety, a critical factor in the biological activity of nucleoside analogues.

Foundation for Antiviral Nucleosides

Many of the first-generation antiviral drugs were nucleoside analogues that act by inhibiting viral DNA or RNA polymerases. The synthesis of these drugs often relied on the use of protected ribose derivatives to introduce the desired modifications. For instance, the synthesis of Vidarabine (ara-A) , an antiviral medication effective against herpes simplex and varicella zoster viruses, can be envisioned starting from a protected ribose.[4][5][6] Although various synthetic routes exist, the fundamental ability to manipulate the ribose structure, a principle established with compounds like this compound, was crucial.

A Building Block for Anticancer Agents

Similarly, in the field of oncology, the development of nucleoside analogues as chemotherapeutic agents was significantly advanced by the chemistry of protected sugars. Cytarabine (ara-C) , a cornerstone in the treatment of acute myeloid leukemia and non-Hodgkin's lymphoma, is another example where the synthetic strategies involve the use of protected arabinose or ribose derivatives.[7][8][9][10][11] The ability to selectively functionalize the sugar was paramount in creating these life-saving drugs.

Continued Relevance in Modern Therapeutics

The legacy of this protected riboside continues in the synthesis of modern antiviral drugs. For example, the synthesis of the Hepatitis C virus (HCV) polymerase inhibitor Sofosbuvir involves complex manipulations of a modified ribose scaffold, highlighting the enduring importance of the principles of selective sugar protection.[12][13][14][15][16] Furthermore, the versatile synthetic intermediate has been instrumental in the development of the antiviral drug Remdesivir , which gained prominence during the COVID-19 pandemic. Its synthesis involves multiple steps starting from ribose derivatives.[12]

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its conversion to a key intermediate for nucleoside synthesis.

Table 1: Synthesis of this compound

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1D-Ribose, Methanol, AcetoneConc. H₂SO₄Room Temp.48~90Modern adaptations of Levene's method

Table 2: Conversion to a 5'-Tosyl Intermediate for Nucleophilic Substitution

StepReactantReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
2This compoundp-Toluenesulfonyl chloride, Pyridine0 to Room Temp.12>90General tosylation procedures

Experimental Protocols

Synthesis of this compound

This protocol is a modern adaptation of the principles developed by Levene and his contemporaries.

Materials:

  • D-Ribose

  • Anhydrous Methanol

  • Anhydrous Acetone

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Suspend D-ribose (1.0 eq) in a 1:1 mixture of anhydrous methanol and anhydrous acetone.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Tosylation of the 5'-Hydroxyl Group

Materials:

  • This compound

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride

  • Dichloromethane

  • 1 M HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5'-O-tosylated product.

Mandatory Visualizations

Logical Relationship of Discovery and Significance

discovery_and_significance cluster_discovery Discovery cluster_intermediate Key Intermediate cluster_significance Historical Significance levene Phoebus Levene's Work on Nucleic Acids ribose_structure Elucidation of D-Ribose Structure levene->ribose_structure protecting_groups Concept of Protecting Groups ribose_structure->protecting_groups acetone_derivatives Synthesis of Acetone Derivatives of Ribose protecting_groups->acetone_derivatives target_molecule Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside acetone_derivatives->target_molecule selective_modification Selective Modification of 5'-Hydroxyl Group target_molecule->selective_modification nucleoside_synthesis Facilitation of Nucleoside Analogue Synthesis selective_modification->nucleoside_synthesis antiviral_drugs Development of Antiviral Drugs nucleoside_synthesis->antiviral_drugs anticancer_drugs Development of Anticancer Drugs nucleoside_synthesis->anticancer_drugs

Caption: The logical progression from Levene's foundational work to the synthesis of the key intermediate and its impact on drug discovery.

Experimental Workflow for Synthesis

synthesis_workflow cluster_step1 Step 1: Acetal Formation and Glycosylation cluster_step2 Step 2: Activation of 5'-Hydroxyl Group cluster_step3 Step 3: Nucleoside Synthesis (General) start D-Ribose react1 React with Acetone and Methanol (Acid Catalyst) start->react1 product1 Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside react1->product1 react2 React with p-Toluenesulfonyl Chloride (Pyridine) product1->react2 product2 Methyl 5-O-tosyl-2,3-O-isopropylidene- beta-D-ribofuranoside react2->product2 react3 Nucleophilic Substitution with a Nucleobase product2->react3 product3 Protected Nucleoside Analogue react3->product3

Caption: A generalized workflow for the synthesis of a nucleoside analogue starting from D-ribose.

References

An In-depth Technical Guide to the Core Reactivity and Functional Groups of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a versatile synthetic intermediate, pivotal in the synthesis of a wide array of biologically significant molecules, particularly nucleoside analogues and other carbohydrate-based therapeutics.[1] Its strategic importance stems from the selective protection of the C2 and C3 hydroxyl groups by an isopropylidene ketal and the C1 position by a methyl glycoside, leaving the primary C5 hydroxyl group as the principal site for chemical modification. This guide provides a comprehensive overview of the fundamental functional groups, core reactivity, and key transformations of this compound, supported by experimental data and detailed protocols.

Core Structure and Functional Groups

The structure of this compound is characterized by several key functional groups that dictate its chemical behavior:

  • β-D-Ribofuranoside Core: A five-membered furanose ring in the β-anomeric configuration.

  • Methyl Glycoside: The anomeric hydroxyl group is protected as a methyl ether, which is stable under a range of conditions but can be removed under strong acidic hydrolysis.

  • Isopropylidene Ketal (Acetonide): A cyclic ketal protecting the cis-diol at the C2 and C3 positions. This group is stable to most reaction conditions used to modify the C5 position but can be removed under acidic conditions to liberate the diol.[2][3]

  • Primary Hydroxyl Group (C5-OH): The most accessible and reactive functional group in the molecule, serving as the primary handle for synthetic elaboration.

Spectroscopic Characterization

The structural features of this compound can be unequivocally confirmed by spectroscopic methods.

| Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3 | | :--- | :--- | | 1H NMR (400 MHz, CDCl3) | δ 4.97 (s, 1H, H1), 4.83 (d, 1H, J = 5.86 Hz, H3), 4.58 (d, 1H, J = 5.86 Hz, H2), 4.42 (t, 1H, J = 2.93 Hz, H4), 3.71 (dt, 1H, H5), 3.61 (ddd, 1H, H5'), 3.43 (s, 3H, OCH3), 3.18 (dd, 1H, 5-OH), 1.48, 1.31 (2s, 2 x 3H, (CH3)2C) | | 13C NMR (100 MHz, CDCl3) | δ 112.33 (C(CH3)2), 110.22 (C1), 88.59 (C4), 86.04 (C2), 81.70 (C3), 64.22 (C5), 55.70 (OCH3), 26.57, 24.93 (2 x CH3) | Data sourced from:[4]

Basic Reactivity and Key Transformations

The reactivity of this compound is dominated by the primary hydroxyl group at the C5 position. This allows for a range of selective transformations, establishing this molecule as a key building block. The general synthetic workflow is depicted below.

G D_Ribose D-Ribose M23O Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside D_Ribose->M23O Acetone, MeOH, SnCl2·2H2O, H2SO4 M23O_Tosyl Methyl 2,3-O-isopropylidene- 5-O-tosyl-beta-D-ribofuranoside M23O->M23O_Tosyl TsCl, Pyridine M23O_Mesyl Methyl 2,3-O-isopropylidene- 5-O-mesyl-beta-D-ribofuranoside M23O->M23O_Mesyl MsCl, Pyridine M23O_Aldehyde Methyl 2,3-O-isopropylidene- beta-D-ribo-pentodialdo- 1,4-furanoside M23O->M23O_Aldehyde Oxidizing Agent (e.g., PDC) Deprotected Methyl beta-D-ribofuranoside M23O->Deprotected Acidic Hydrolysis (e.g., aq. H2SO4) M23O_Azide Methyl 5-azido-5-deoxy- 2,3-O-isopropylidene- beta-D-ribofuranoside M23O_Tosyl->M23O_Azide NaN3, DMF M23O_Amine Quaternary Ammonium Salts M23O_Tosyl->M23O_Amine Tertiary Amine M23O_Mesyl->M23O_Amine Tertiary Amine

Caption: Synthetic pathways originating from this compound.

Activation of the C5-Hydroxyl Group: Sulfonylation

To facilitate nucleophilic substitution, the C5-hydroxyl group is typically converted into a better leaving group, most commonly a tosylate or mesylate.

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine affords the 5-O-tosyl derivative in high yield (typically >90%).[1]

  • Mesylation: Similarly, reaction with methanesulfonyl chloride (MsCl) provides the corresponding 5-O-mesyl derivative.

These sulfonate esters are stable, crystalline compounds that can be readily purified and used in subsequent reactions.

Nucleophilic Substitution at C5

The activated C5 position is susceptible to attack by a variety of nucleophiles.

Displacement of the tosyl or mesyl group with sodium azide (NaN3) in a polar aprotic solvent like DMF is a common method to introduce an azido group, a precursor for amines or for use in click chemistry.

The reaction of 5-O-sulfonyl derivatives with tertiary amines leads to the formation of quaternary ammonium salts (QAS). The efficiency of these reactions is influenced by the nature of the amine and the sulfonate leaving group.

| Table 2: Yields of Quaternization Reactions of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with Various Amines | | :--- | :--- | :--- | | Amine | Reaction Conditions | Yield (%) | | Trimethylamine | 33% ethanolic solution, 70°C, 48h | 67 | | Triethylamine | CH3CN, 70°C, 14 days | 28 | | Pyridine | 70°C, 14 days | 78 | | 2-Methylpyridine | 70°C, 14 days | 31 | | 4-(N,N-Dimethylamino)pyridine | 70°C, 14 days | 91 | | Isoquinoline | 70°C, 14 days | 72 | Data compiled from:[1][5]

| Table 3: Yields of Quaternization Reactions of Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside with Various Amines | | :--- | :--- | :--- | | Amine | Reaction Conditions | Yield (%) | | Trimethylamine | Ethanolic solution | 72 | | Pyridine | 70°C, 14 days | 66 | | 2-Methylpyridine | 70°C, >14 days | 19 | Data compiled from:[1]

The data indicates that steric hindrance in the amine nucleophile (e.g., 2-methylpyridine vs. pyridine) significantly reduces the reaction yield.[1]

Oxidation of the C5-Hydroxyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde, Methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside, using mild oxidizing agents such as pyridinium dichromate (PDC).[6] This aldehyde is a key intermediate for chain extension reactions via Wittig-type reactions or the addition of organometallic reagents.

Deprotection of the Isopropylidene Group

The 2,3-O-isopropylidene group can be removed under acidic conditions to unmask the diol functionality. This is typically achieved using aqueous acid.

  • Aqueous Sulfuric Acid: Refluxing in 1% aqueous H2SO4 is an effective method for complete deprotection.[3]

  • Acetic Acid/Water/DME: A milder system using AcOH/H2O/DME can also be employed, which is particularly useful for substrates sensitive to strong acid.[7]

G cluster_start Starting Material cluster_activation C5 Activation cluster_functionalization C5 Functionalization cluster_deprotection Deprotection M23O Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside M23O_Tosyl 5-O-Tosyl Derivative M23O->M23O_Tosyl TsCl, Py Deprotected_Diol Methyl beta-D-ribofuranoside (Diol) M23O->Deprotected_Diol aq. Acid M23O_Azide 5-Azido Derivative M23O_Tosyl->M23O_Azide NaN3 M23O_Amine Quaternary Ammonium Salt M23O_Tosyl->M23O_Amine R3N

References

The Pivotal Role of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside in the Synthesis of Novel Biologically Active Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a protected derivative of D-ribose, serves as a crucial building block in the synthesis of a diverse array of nucleoside analogues with significant potential in antiviral and anticancer therapies. Its protected diol functionality at the C2' and C3' positions of the ribose ring allows for selective modifications at other positions, primarily the C5' hydroxyl group and the anomeric C1' position. This strategic protection is instrumental in the construction of complex molecular architectures designed to interfere with viral replication and cancer cell proliferation. This technical guide provides a comprehensive overview of the biological activities of nucleoside analogues derived from this versatile precursor, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic and mechanistic pathways.

Antiviral Activities of Derived Nucleoside Analogues

Derivatives of this compound have demonstrated notable efficacy against a range of viruses, particularly RNA viruses. A significant class of these derivatives includes 1,2,3-triazolyl nucleoside analogues, synthesized via "click chemistry," which have shown promising activity against Influenza A and Coxsackie B3 viruses.

Quantitative Antiviral Data

The antiviral potency of these compounds is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), with the selectivity index (SI = CC50/EC50) providing a measure of the therapeutic window.

Compound ClassDerivativeVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1,2,3-Triazolyl NucleosidesCompound 2i (6-methyluracil derivative)Influenza A/PR/8/34 (H1N1)MDCK57.5>400>7[1]
Compound 5i (alloxazine derivative)Influenza A/PR/8/34 (H1N1)MDCK24.3>400>17[1]
Compound 11c (di-substituted 6-methyluracil)Influenza A/PR/8/34 (H1N1)MDCK29.2>349>12[2]
Compound 2f (acetylated 6-methyluracil)Coxsackie B3 VirusVero12.4>100>8[1]
Compound 5f (acetylated alloxazine)Coxsackie B3 VirusVero11.3>100>9[1]
Experimental Protocols

The synthesis of these antiviral agents typically begins with the modification of this compound to introduce an azide functionality, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of alkyne-containing heterocyclic bases.

G cluster_synthesis General Synthetic Pathway Start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Intermediate1 5-O-Tosyl or Mesyl derivative Start->Intermediate1 TsCl or MsCl, Pyridine Intermediate2 5-Azido-5-deoxy derivative Intermediate1->Intermediate2 NaN3, DMF CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Intermediate2->CuAAC Alkyne Alkyne-modified heterocycle Alkyne->CuAAC Product 1,2,3-Triazolyl Nucleoside Analogue CuAAC->Product Deprotection Deprotection Product->Deprotection Acidic or Basic conditions Final_Product Active Antiviral Compound Deprotection->Final_Product

General synthetic route to 1,2,3-triazolyl nucleosides.
  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: Confluent cell monolayers in 96-well plates are infected with Influenza A/PR/8/34 (H1N1) at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity: The antiviral effect is determined by measuring the inhibition of the viral cytopathic effect (CPE) or by quantifying viral protein expression (e.g., via ELISA) or viral RNA levels (e.g., via RT-qPCR).

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected MDCK cells is assessed using a standard method like the MTT or MTS assay to determine the CC50.

  • Data Analysis: The EC50 values are calculated from the dose-response curves, and the selectivity index is determined.

Mechanism of Action

The antiviral activity of 1,2,3-triazolyl nucleoside analogues against Influenza A virus is believed to stem from the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3] Molecular docking studies suggest that these compounds, after intracellular phosphorylation to their triphosphate form, can bind to the active site of the polymerase, thereby terminating viral RNA synthesis.

G cluster_moa Proposed Antiviral Mechanism of Action Drug 1,2,3-Triazolyl Nucleoside Analogue Phosphorylation Intracellular Kinases Drug->Phosphorylation Active_Form Triphosphate Metabolite Phosphorylation->Active_Form Binding Binding to Active Site Active_Form->Binding RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Binding Inhibition Inhibition of Viral RNA Synthesis Binding->Inhibition Replication Viral Replication Inhibition->Replication Blocks

Inhibition of viral replication by triazolyl nucleosides.

Anticancer Activities of Derived Nucleoside Analogues

Modifications at the C2' position of the ribose ring, facilitated by the initial protection afforded by the isopropylidene group, have led to the development of C-2'-branched arabinonucleosides with significant cytotoxic activity against cancer cell lines.

Quantitative Anticancer Data

The anticancer potential of these compounds is evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
C-2'-Branched ArabinonucleosidesCompound 15 (n-butylthiomethyl-uridine derivative)SCC (mouse squamous carcinoma)2.5[4]
HaCaT (human keratinocyte - control)15.2[4]
Compound 17 (acetylthiomethyl-uridine derivative)SCC (mouse squamous carcinoma)1.8[4]
HaCaT (human keratinocyte - control)10.5[4]
Experimental Protocols

The synthesis of these anticancer compounds involves the conversion of the 2'-hydroxyl group of a protected uridine derivative into an exomethylene group, followed by a radical-mediated thiol-ene "click" reaction to introduce the C-2' branch.

G cluster_synthesis_cancer General Synthetic Pathway Start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside (or related protected nucleoside) Oxidation Oxidation of 2'-OH Start->Oxidation Wittig Wittig Reaction Oxidation->Wittig Exomethylene 2'-Exomethylene Derivative Wittig->Exomethylene Thiol_Ene Thiol-Ene Click Reaction Exomethylene->Thiol_Ene Thiol Thiol Reagent Thiol->Thiol_Ene Product C-2'-Branched Arabinonucleoside Thiol_Ene->Product

Synthesis of C-2'-branched arabinonucleosides.
  • Cell Seeding: Cancer cells (e.g., SCC) and control cells (e.g., HaCaT) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Potential Mechanisms of Action

While the precise molecular targets are still under investigation, the cytotoxic effects of C-2'-branched arabinonucleosides are likely due to their ability to interfere with nucleic acid metabolism or function once incorporated into cellular DNA or RNA. The structural modifications at the C-2' position can hinder the action of polymerases or lead to chain termination, ultimately inducing apoptosis in rapidly dividing cancer cells.

Conclusion

This compound is a cornerstone for the development of novel nucleoside analogues with potent biological activities. The strategic use of its protecting group enables a wide range of chemical modifications, leading to the discovery of compounds with significant antiviral and anticancer properties. The 1,2,3-triazolyl derivatives and C-2'-branched arabinonucleosides highlighted in this guide exemplify the therapeutic potential that can be unlocked from this versatile starting material. Further exploration of the structure-activity relationships and mechanisms of action of these and other derivatives will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Ultrasound-Assisted Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a key intermediate in the synthesis of various biologically active nucleoside analogues and other fine chemicals.[1][2] The protection of the 2- and 3-hydroxyl groups of the ribofuranoside with an isopropylidene group is a critical step in multi-step synthetic routes. Traditional methods for this conversion often require long reaction times and laborious purification procedures. The application of ultrasound irradiation offers a green and efficient alternative, significantly reducing reaction times and improving yields.[3][4] Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation, leading to enhanced mass transfer and the formation of localized high-temperature and high-pressure zones.[5][6] This application note provides a detailed protocol for the ultrasound-assisted synthesis of this compound, a comparison with conventional methods, and the underlying reaction mechanism.

Data Presentation

The use of ultrasound dramatically accelerates the synthesis of this compound, leading to higher yields in a fraction of the time required by conventional methods. The following table summarizes a comparison between the two approaches.

ParameterUltrasound-Assisted MethodConventional Method
Reaction Time Significantly shorterTypically longer
Yield HighVariable, often lower
Purification Often not requiredTypically required
Energy Source Ultrasonic IrradiationThermal (heating/stirring)
Environmental Impact Greener, less energy-intensiveHigher energy consumption

Note: Specific quantitative data from the primary literature[3] for the ultrasound-assisted method was not fully accessible. The table reflects the qualitative advantages described.

Experimental Protocols

Ultrasound-Assisted Synthesis of this compound

This protocol is based on the facile synthesis described by Evangelista et al.[3]

Materials:

  • D-ribose

  • Anhydrous Methanol (MeOH)

  • Acetone

  • Anhydrous Copper(II) Sulfate (CuSO₄) or another suitable Lewis acid catalyst

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend D-ribose in a mixture of anhydrous methanol and acetone.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous CuSO₄) and a drop of concentrated sulfuric acid to the suspension.

  • Sonication: Place the reaction flask in an ultrasonic bath. Irradiate the mixture with ultrasound at a specified frequency and power. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (if necessary): The abstract of the primary study suggests that purification may not be necessary.[3] If required, the product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the final product by FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Conventional Synthesis of this compound

This is a general procedure based on established methods.

Materials:

  • D-ribose

  • Anhydrous Methanol (MeOH)

  • Acetone

  • Anhydrous Copper(II) Sulfate (CuSO₄) or another suitable Lewis acid catalyst

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-ribose in a mixture of anhydrous methanol and acetone.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous CuSO₄) and a drop of concentrated sulfuric acid.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (typically several hours to overnight). Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the product using spectroscopic methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_ultrasound Ultrasound-Assisted Method cluster_conventional Conventional Method U_Start D-ribose, MeOH, Acetone U_Catalyst Add Catalyst (e.g., CuSO4, H2SO4) U_Start->U_Catalyst U_Sonication Ultrasonic Irradiation U_Catalyst->U_Sonication U_Workup Quench & Extract U_Sonication->U_Workup U_End Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside U_Workup->U_End C_Start D-ribose, MeOH, Acetone C_Catalyst Add Catalyst (e.g., CuSO4, H2SO4) C_Start->C_Catalyst C_Stirring Stir at Room Temperature (long duration) C_Catalyst->C_Stirring C_Workup Quench & Extract C_Stirring->C_Workup C_Purification Column Chromatography C_Workup->C_Purification C_End Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside C_Purification->C_End

Caption: Experimental workflow for ultrasound-assisted vs. conventional synthesis.

Reaction Mechanism: Acid-Catalyzed Isopropylidene Acetal Formation

reaction_mechanism reagents Acetone + H+ protonated_acetone Protonated Acetone (Electrophile) reagents->protonated_acetone Protonation intermediate1 Hemiketal Intermediate protonated_acetone->intermediate1 ribose Methyl-beta-D-ribofuranoside (Nucleophile) ribose->intermediate1 Nucleophilic Attack intermediate2 Oxocarbenium Ion intermediate1->intermediate2 Loss of H2O cyclization Intramolecular Cyclization intermediate2->cyclization Ring Closure product Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside cyclization->product Deprotonation

Caption: Mechanism of acid-catalyzed isopropylidene acetal formation.

Conclusion

The ultrasound-assisted synthesis of this compound represents a significant improvement over conventional methods. This approach is not only faster and higher-yielding but also aligns with the principles of green chemistry by reducing energy consumption and potentially eliminating the need for chromatographic purification. For researchers and professionals in drug development and organic synthesis, this method offers an efficient and sustainable route to a valuable synthetic intermediate.

References

Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and other carbohydrate-based therapeutics.[1][2]

Summary of Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside and its derivatives.

ParameterValueReference
Starting Material D-ribose[3][4][5]
Key Reagents Methanol, Acetone, Acid Catalyst (e.g., H2SO4, SnCl2·2H2O)[5]
Energy Source Conventional Heating or Ultrasonic Irradiation[3][4]
Reaction Time Varies (shorter with ultrasound)[4]
Yield High (specific percentage not detailed for the target compound in the provided results)[4]
Molecular Formula C9H16O5[6]
Molecular Weight 204.22 g/mol [6]
Appearance Colorless to light yellow clear liquid or colorless solid[2][6]
Purity >98.0% (GC)[6]

Experimental Protocol

This protocol details the synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose. The procedure involves two main steps: the formation of methyl β-D-ribofuranoside followed by acetonide protection of the 2- and 3-hydroxyl groups.

Materials:

  • D-ribose

  • Methanol (anhydrous)

  • 1N Methanolic HCl or another suitable acid catalyst (e.g., SnCl2·2H2O, conc. H2SO4)

  • Acetone

  • Pyridine

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • Chloroform

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using conventional heating)

  • Ultrasonic bath (for ultrasound-assisted method)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

Step 1: Synthesis of Methyl β-D-ribofuranoside [7]

  • Dissolve D-ribose (2.0 g) in methanol (40 ml) in a round-bottom flask.

  • Add 1N methanolic HCl solution (4 ml) to the mixture.

  • Allow the reaction to stand at 5°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the resulting methyl β-D-ribofuranoside can be used directly in the next step or purified. For purification, the solvent can be removed under reduced pressure.

Step 2: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside [5]

This step can be performed using either conventional heating or ultrasound irradiation. The ultrasound-assisted method is reported to be more efficient with shorter reaction times.[3][4]

  • Ultrasound-Assisted Method: [3][4]

    • To the solution of methyl β-D-ribofuranoside, add acetone.

    • An acid catalyst such as concentrated H2SO4 or SnCl2·2H2O is introduced to the mixture.

    • The reaction flask is then placed in an ultrasonic bath.

    • Irradiate the mixture with ultrasound. The reaction time should be optimized and monitored by TLC.

    • Upon completion, the reaction is quenched, typically by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Conventional Method:

    • Follow the same initial steps as the ultrasound method.

    • Instead of ultrasonic irradiation, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) until the reaction is complete as indicated by TLC.

Workup and Purification:

  • After quenching the reaction, the mixture is typically extracted with an organic solvent such as chloroform.

  • The organic layers are combined and washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be used without further purification or can be purified by column chromatography on silica gel if necessary.[4]

Experimental Workflow

Synthesis_Workflow D_Ribose D-Ribose Methyl_Ribofuranoside Methyl β-D-ribofuranoside D_Ribose->Methyl_Ribofuranoside Step 1: Fischer Glycosidation MeOH_HCl Methanol, Acid Catalyst (e.g., HCl) MeOH_HCl->Methyl_Ribofuranoside Reaction_Mixture Reaction Mixture Methyl_Ribofuranoside->Reaction_Mixture Step 2: Acetonide Protection Acetone_Catalyst Acetone, Acid Catalyst (e.g., H2SO4) Acetone_Catalyst->Reaction_Mixture Ultrasound_Heat Ultrasound or Conventional Heating Quenching Quenching (NaHCO3) Ultrasound_Heat->Quenching Reaction_Mixture->Ultrasound_Heat Extraction Extraction (e.g., Chloroform) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Optional) Evaporation->Purification Product Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Purification->Product

Caption: Synthetic workflow for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

References

Application Notes and Protocols: Glycosylation Reactions Using "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a versatile and cost-effective starting material in carbohydrate chemistry, particularly in the synthesis of nucleoside analogues and other glycoconjugates with significant potential in drug development.[1] Its protected 2- and 3-hydroxyl groups and the anomeric methyl group allow for selective modifications at the 5-position and subsequent activation at the anomeric center for glycosylation reactions. These reactions are fundamental to creating novel antiviral and anticancer agents.[1] This document provides detailed protocols for the activation of this compound and its subsequent use in stereoselective glycosylation reactions.

Data Presentation: Representative Glycosylation Reactions

The following table summarizes quantitative data for representative glycosylation reactions involving an activated 2,3-O-isopropylidene-D-ribofuranosyl donor with various glycosyl acceptors. The data is compiled from typical results observed in Lewis acid-promoted glycosylations of protected ribofuranosides.

Glycosyl DonorGlycosyl AcceptorPromoter (equiv.)SolventTemp. (°C)Time (h)Yield (%)Anomeric Ratio (α:β)
1-O-Acetyl-2,3-O-isopropylidene-5-O-benzoyl-β-D-ribofuranoseMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf (0.2)CH₂Cl₂-20 to 02851:5
1-O-Acetyl-2,3-O-isopropylidene-5-O-benzoyl-β-D-ribofuranoseN⁴-Benzoyl-cytosineTMSOTf (1.2)Acetonitrilert478N/A (N-glycoside)
2,3-O-Isopropylidene-5-O-benzoyl-D-ribofuranosyl trichloroacetimidateCholesterolBF₃·OEt₂ (0.3)CH₂Cl₂01.5901:8
2,3-O-Isopropylidene-5-O-benzoyl-D-ribofuranosyl trichloroacetimidateSerine derivative (Fmoc-Ser-OtBu)TMSOTf (0.2)THF-40 to rt3751:6

Experimental Protocols

Protocol 1: Activation of this compound to a Glycosyl Acetate Donor

This protocol describes the conversion of the anomeric methyl glycoside to a more reactive 1-O-acetyl glycosyl donor.

Materials:

  • Methyl 2,3-O-isopropylidene-5-O-benzoyl-beta-D-ribofuranoside

  • Acetic anhydride (Ac₂O)

  • Acetic acid (AcOH)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 2,3-O-isopropylidene-5-O-benzoyl-beta-D-ribofuranoside (1.0 eq) in a mixture of acetic anhydride (10 eq) and acetic acid (5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution to neutralize the acids.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford 1-O-Acetyl-2,3-O-isopropylidene-5-O-benzoyl-β-D-ribofuranose.

Protocol 2: Lewis Acid-Promoted Glycosylation with a Glycosyl Acetate Donor

This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using the activated ribofuranosyl acetate.

Materials:

  • 1-O-Acetyl-2,3-O-isopropylidene-5-O-benzoyl-β-D-ribofuranose (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 eq) and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane and stir the suspension at room temperature for 30 minutes.

  • In a separate flame-dried flask, dissolve the glycosyl donor (1.2 eq) in anhydrous dichloromethane.

  • Cool the acceptor suspension to the desired reaction temperature (e.g., -20 °C).

  • Slowly add the solution of the glycosyl donor to the acceptor suspension.

  • Add TMSOTf (0.2 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the reaction mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycosylated product.

Mandatory Visualizations

Glycosylation_Workflow cluster_activation Activation of Glycosyl Donor cluster_glycosylation Glycosylation Reaction start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside step1 Acetolysis (Ac₂O, AcOH, H₂SO₄) start->step1 donor 1-O-Acetyl-2,3-O-isopropylidene- 5-O-benzoyl-β-D-ribofuranose (Activated Glycosyl Donor) step1->donor reaction Lewis Acid-Promoted Glycosylation (TMSOTf, CH₂Cl₂) donor->reaction acceptor Glycosyl Acceptor (e.g., protected sugar) acceptor->reaction product Glycosylated Product reaction->product

Caption: Workflow for the activation and glycosylation of this compound.

Logical_Relationship Riboside Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Activation Anomeric Activation Riboside->Activation Prerequisite Glycosylation Glycosidic Bond Formation Activation->Glycosylation Enables Bioactive Bioactive Glycoconjugates (e.g., Nucleoside Analogs) Glycosylation->Bioactive Leads to

Caption: Logical relationship from starting material to bioactive compounds.

References

Application Notes and Protocols: Deprotection of the Isopropylidene Group in Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the isopropylidene group in Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various biologically active nucleoside analogues.[1] The removal of this protecting group is a crucial step in revealing the vicinal diol functionality for further chemical transformations. The following sections detail common deprotection methods, including acid-catalyzed hydrolysis and ion-exchange resin catalysis, supplemented with experimental protocols and comparative data.

Comparative Data of Deprotection Methods

The selection of a deprotection method depends on the sensitivity of the substrate to acidic conditions and the desired scale of the reaction. The following table summarizes various conditions reported for the deprotection of isopropylidene groups in ribofuranoside and related carbohydrate systems.

Reagent/CatalystSolvent(s)Temperature (°C)Reaction TimeYield (%)Substrate (if not target molecule)Reference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to Room Temp.1 - 2 h80 - 99Boc-protected amines[2]
25% TFADichloromethane (DCM)Room Temp.2 hNot specifiedGeneral Boc deprotection[2]
50% TFANot specifiedNot specifiedNot specifiedOptimal for deprotectionN3-RibAFU(ip)-OH[3]
Acetic Acid / H₂O / DMENot specifiedNot specifiedNot specifiedHigh2-deoxyglycosides
Dowex 50 H+Methanol (MeOH)Not specifiedNot specifiedEffective1,2-O-isopropylidene moieties[3]
Amberlite IR-120 H+Methanol (MeOH)Room Temp. to 60Up to 300 minOptimal (8 eqv.)N3-RibAFU(ip)-OH[3]
Zn(NO₃)₂·6H₂ONot specifiedNot specifiedNot specifiedNot specified2,3:4,6-di-O-isopropylidene-α-d-mannopyranosides[4]
CuCl₂·2H₂ONot specifiedNot specifiedNot specifiedNot specified2,3:4,6-di-O-isopropylidene-α-d-mannopyranosides[3]
FeCl₃·6H₂O on silicaNot specifiedNot specifiedNot specifiedNot specified2,3:4,6-di-O-isopropylidene-α-d-mannopyranosides[4]

Experimental Protocols

Below are detailed protocols for the most common methods used for the deprotection of the isopropylidene group from this compound.

Protocol 1: Acid-Catalyzed Hydrolysis with Trifluoroacetic Acid (TFA)

This method is rapid and efficient but may not be suitable for substrates with other acid-labile protecting groups.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (e.g., 10 mL of DCM per 1 gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, Methyl beta-D-ribofuranoside.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis with Acetic Acid

This protocol employs a milder acid and is suitable for substrates that may be sensitive to stronger acids like TFA.

Materials:

  • This compound

  • 80% aqueous acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in 80% aqueous acetic acid (e.g., 20 mL per gram of substrate) in a round-bottom flask.

  • Heat the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid and water under reduced pressure using a rotary evaporator. Co-evaporation with toluene may be necessary to remove residual acetic acid.

  • The resulting crude Methyl beta-D-ribofuranoside can be further purified by recrystallization or silica gel chromatography.

Protocol 3: Ion-Exchange Resin Catalysis (Dowex 50W-X8 or Amberlite IR-120 H+)

This heterogeneous catalysis method allows for easy separation of the catalyst from the reaction mixture and is considered a mild deprotection condition.

Materials:

  • This compound

  • Methanol (MeOH)

  • Dowex 50W-X8 or Amberlite IR-120 H+ resin

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Prepare a slurry of the acidic resin (e.g., Dowex 50W-X8 or Amberlite IR-120 H+) in methanol.

  • To a solution of this compound in methanol, add the acidic resin (e.g., a catalytic amount or up to 8 equivalents by weight).[3]

  • Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) while monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the resin.

  • Wash the resin with methanol and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl beta-D-ribofuranoside.

  • Purify the product as needed by standard methods.

Experimental Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for the acid-catalyzed deprotection of this compound.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Reaction_Vessel Reaction at Controlled Temperature Start->Reaction_Vessel Reagent Acid Catalyst (e.g., TFA, AcOH, or Resin) Reagent->Reaction_Vessel Solvent Solvent (e.g., DCM or MeOH) Solvent->Reaction_Vessel Monitoring Monitor by TLC Reaction_Vessel->Monitoring Monitoring->Reaction_Vessel Incomplete Quench Quench Reaction (if necessary) Monitoring->Quench Reaction Complete Filtration Filter (for resin) Monitoring->Filtration Resin Catalyst Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Filtration->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Methyl beta-D-ribofuranoside Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

General workflow for the deprotection of the isopropylidene group.

This workflow outlines the key stages from the starting material to the final, purified product, providing a logical sequence for planning and executing the deprotection reaction. The choice of workup procedure will depend on the specific catalytic method employed. For instance, filtration is the primary means of catalyst removal when using a solid-supported resin, while an aqueous workup is necessary for homogeneous acid catalysis.

References

The Versatile Role of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a pivotal starting material in the synthesis of a wide array of nucleoside analogues with potent antiviral activity. Its rigid furanose structure, conferred by the isopropylidene protecting group, allows for selective modifications at the 5'-position, which is crucial for the development of effective antiviral drugs. This document provides a comprehensive overview of the application of this versatile building block in the synthesis of various antiviral agents, complete with detailed experimental protocols and quantitative data to support further research and development in this field.

Key Synthetic Transformations and Applications

The strategic use of this compound enables several key synthetic transformations that are fundamental to the creation of diverse nucleoside analogues. These include:

  • Activation of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5'-position can be readily activated, typically through tosylation or mesylation, to introduce a good leaving group. This activated intermediate serves as a linchpin for subsequent nucleophilic substitution reactions.

  • Nucleophilic Substitution at the 5'-Position: The activated 5'-position is susceptible to attack by a variety of nucleophiles, allowing for the introduction of different functional groups and heterocyclic bases. This is a common strategy for building the core structure of many antiviral nucleosides.

  • Glycosylation Reactions: Following modification and deprotection of the ribofuranoside moiety, Vorbrüggen glycosylation is a widely employed method to couple the sugar with various nucleobases, forming the crucial N-glycosidic bond.

  • Carbon-Carbon Bond Formation: Sonogashira coupling reactions are utilized to introduce alkynyl moieties at specific positions on the nucleobase, a modification known to enhance antiviral activity in certain classes of compounds.

These transformations have been successfully applied in the synthesis of a range of antiviral compounds targeting both DNA and RNA viruses.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of representative nucleoside analogues synthesized using this compound or its derivatives.

Table 1: Antiviral Activity of 1,2,3-Triazolyl Nucleoside Analogues against Influenza A (H1N1) Virus [1]

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2i 57.5>100>1.7
5i 24.3>100>4.1
11c 29.2>100>3.4

Table 2: Antiviral Activity of 1,2,3-Triazolyl Nucleoside Analogues against Coxsackie B3 Virus [1]

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2f 12.4>100>8.1
5f 11.3>100>8.8

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of antiviral agents starting from D-ribose.

Protocol 1: Synthesis of this compound from D-ribose[2]

This protocol describes the initial protection of D-ribose to form the key starting material.

Materials:

  • D-ribose

  • Acetone

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (solid)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Suspend D-ribose (20.0 g, 133.2 mmol) in a mixture of acetone (100 mL) and methanol (100 mL) at room temperature.

  • Slowly add concentrated sulfuric acid (10 mL) to the suspension with stirring.

  • Stir the reaction mixture for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add solid sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

  • Filter the mixture to remove insoluble solids and concentrate the filtrate under reduced pressure.

  • Extract the resulting residue with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Tosylation of the 5'-Hydroxyl Group

This protocol details the activation of the 5'-hydroxyl group, preparing the molecule for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Vorbrüggen Glycosylation for N-Nucleoside Synthesis[3]

This protocol outlines the formation of the N-glycosidic bond between a protected ribose derivative and a silylated nucleobase.

Materials:

  • Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Heterocyclic base (e.g., 6-chloro-7-iodo-7-deazapurine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile or 1,2-dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred solution of the heterocyclic base (1.2 eq.) in anhydrous acetonitrile, add BSA (1.2 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes to ensure complete silylation of the nucleobase.

  • Add a solution of the protected ribose derivative (1.0 eq.) in anhydrous acetonitrile to the reaction mixture.

  • Cool the mixture to 0 °C and add TMSOTf (1.4 eq.) dropwise.

  • Warm the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 4: Sonogashira Coupling for C-C Bond Formation[4]

This protocol describes the palladium-catalyzed cross-coupling of a terminal alkyne with a halo-nucleobase.

Materials:

  • Halo-nucleoside (e.g., 5-iodo-uracil derivative)

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the halo-nucleoside (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Add the anhydrous solvent, followed by the terminal alkyne (1.2-1.5 eq.) and the amine base (2-3 eq.).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.

G A D-Ribose B Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside A->B Isopropylidene protection C 5'-O-Tosyl-Methyl-2,3-O- isopropylidene-beta-D-ribofuranoside B->C Tosylation D 5'-Modified Nucleoside Analogues C->D Nucleophilic Substitution E Antiviral Agents D->E Deprotection & further modification G cluster_0 Ribose Modification cluster_1 Nucleobase Preparation A Protected Ribose B Activation of Anomeric Carbon A->B E Vorbrüggen Glycosylation B->E C Heterocyclic Base D Silylation C->D D->E F Protected Nucleoside E->F G Deprotection F->G H Final Nucleoside Analogue G->H G A Halo-Nucleoside D Sonogashira Coupling A->D B Terminal Alkyne B->D C Pd(0) Catalyst Cu(I) Co-catalyst Amine Base C->D E Alkynyl-Nucleoside Analogue D->E

References

Application Notes and Protocols: Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a versatile and commercially available protected ribose derivative that serves as a crucial starting material in the synthesis of a variety of nucleoside analogues with significant therapeutic potential. Its protected diol at the C2' and C3' positions allows for selective modification at the C5' hydroxyl group and subsequent manipulation of the ribose ring, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of anticancer agents, specifically focusing on the preparation of Trifluridine and pyrimido[5,4-d]pyrimidine derivatives, starting from this compound.

Application 1: Synthesis of Trifluridine (a component of TAS-102)

Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is a nucleoside analogue that, in combination with tipiracil hydrochloride, forms the oral anticancer agent TAS-102. TAS-102 is approved for the treatment of metastatic colorectal cancer and metastatic gastric or gastroesophageal junction adenocarcinoma.[1][2] The primary mechanism of action of Trifluridine involves its incorporation into DNA, leading to DNA dysfunction and inhibition of tumor growth.[2][3]

The synthesis of Trifluridine can be achieved from this compound through a multi-step process involving the deoxygenation of the C2' position, glycosylation with 5-trifluoromethyluracil, and subsequent deprotection.

Synthetic Workflow:

Trifluridine Synthesis Workflow start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside step1 Activation of 5'-OH (e.g., Tosylation) start->step1 TsCl, Pyridine step2 Deoxygenation at 5'-position and reduction step1->step2 Hydride Reagent step3 Hydrolysis and Acetylation step2->step3 Acid, Ac2O step4 Glycosylation with 5-Trifluoromethyluracil step3->step4 Lewis Acid step5 Deprotection step4->step5 Base end Trifluridine step5->end

Caption: General synthetic workflow for Trifluridine.

Experimental Protocols:

Step 1: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside

This initial step activates the 5'-hydroxyl group for subsequent reactions.

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0-5 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

This step involves the reductive deoxygenation of the tosylated intermediate.

  • Dissolve the tosylated intermediate (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Add a hydride reagent, for example, lithium aluminum hydride (LiAlH4) (excess), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the desired 5-deoxy product, which can be purified by column chromatography if necessary.[6]

Step 3: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

This intermediate is a key glycosyl donor for the subsequent coupling reaction.

  • Subject the Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside to acidic hydrolysis (e.g., using aqueous acetic acid or a dilute strong acid) to remove both the methyl glycoside and the isopropylidene protecting groups.[6]

  • After completion of the hydrolysis, neutralize the reaction mixture and concentrate to dryness.

  • To the crude 5-deoxy-D-ribose, add a mixture of acetic anhydride and pyridine.

  • Stir the reaction at room temperature until acetylation is complete (monitored by TLC).

  • Work up the reaction by pouring it into ice-water and extracting with an organic solvent.

  • Wash the organic layer, dry it, and concentrate to yield the crude tri-O-acetyl-5-deoxy-D-ribofuranose.

  • Purify the product by column chromatography.[6]

Step 4: Glycosylation to form Protected Trifluridine

This is the key step where the sugar moiety is coupled with the nucleobase.

  • Suspend 5-trifluoromethyluracil (1.0 eq) in an anhydrous solvent like acetonitrile.

  • Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution of the silylated base.

  • Cool the solution and add the 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (1.2 eq).

  • Add a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Wash the organic phase, dry it, and concentrate under reduced pressure.

  • Purify the resulting protected nucleoside by column chromatography.

Step 5: Deprotection to Yield Trifluridine

The final step involves the removal of the acetyl protecting groups.

  • Dissolve the protected Trifluridine in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) or another suitable base.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the reaction with a suitable acidic resin or by adding a weak acid.

  • Filter and concentrate the solution to obtain crude Trifluridine.

  • Recrystallize the crude product from a suitable solvent system to obtain pure Trifluridine.

Mechanism of Action and Signaling Pathway of Trifluridine

Trifluridine exerts its anticancer effect through a dual mechanism of action. After entering the cell, it is phosphorylated by thymidine kinase to its monophosphate form, which can then be further phosphorylated to the active triphosphate form.

  • DNA Incorporation: The triphosphate form of Trifluridine is incorporated into DNA in place of thymidine triphosphate. This incorporation leads to DNA damage and dysfunction, ultimately triggering cell cycle arrest and apoptosis.[7][8][9]

  • Inhibition of Thymidylate Synthase: The monophosphate form of Trifluridine can also inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine monophosphate, a necessary precursor for DNA synthesis.[8]

Trifluridine_Mechanism cluster_cell Cancer Cell Trifluridine Trifluridine TK Thymidine Kinase Trifluridine->TK Phosphorylation TMP Trifluridine Monophosphate TK->TMP TDP Trifluridine Diphosphate TMP->TDP Phosphorylation TS Thymidylate Synthase TMP->TS Inhibition TTP Trifluridine Triphosphate TDP->TTP Phosphorylation DNA DNA TTP->DNA Incorporation DNA_Syn DNA Synthesis TS->DNA_Syn DNA_Damage DNA Damage & Dysfunction DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Trifluridine.

Application 2: Synthesis of Pyrimido[5,4-d]pyrimidine Derivatives

Pyrimido[5,4-d]pyrimidine nucleoside analogues represent a class of compounds with demonstrated anticancer activity. For example, 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (ARPP) has shown activity against various cancer cell lines. The synthesis of these compounds can be initiated from a derivative of this compound.

Synthetic Workflow:

ARPP_Synthesis_Workflow start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside step1 Conversion to 2,3-O-isopropylidene- D-ribofuranosylamine start->step1 step2 Condensation with Tetrachloropyrimido- [5,4-d]pyrimidine step1->step2 step3 Nucleophilic Substitution (Amination) step2->step3 NH3 step4 Catalytic Hydrogenation step3->step4 H2, Pd/C step5 Deprotection (Deisopropylidenation) step4->step5 Acid end ARPP step5->end

Caption: General synthetic workflow for ARPP.

Experimental Protocols:

A detailed, step-by-step protocol for the synthesis of ARPP starting from a ribofuranosylamine derivative is outlined below. The initial conversion of this compound to the corresponding ribofuranosylamine is a known transformation.

Step 1: Synthesis of 2,4,6-trichloro-8-(2,3-O-isopropylidene-beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine

  • Prepare 2,3-O-isopropylidene-D-ribofuranosylamine from this compound.

  • Treat 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with the prepared ribofuranosylamine in a suitable solvent. This condensation reaction yields a mixture of anomers.

Step 2: Synthesis of 4-amino-2,6-dichloro-8-[(2,3-O-isopropylidene-beta-D-ribofuranosyl)amino]pyrimido[5,4-d]pyrimidine

  • Subject the trichloro-substituted intermediate to nucleophilic displacement with ammonia. This selectively replaces the chlorine atom at the 4-position.

Step 3: Synthesis of 4-amino-8-[(2,3-O-isopropylidene-beta-D-ribofuranosyl)amino]pyrimido[5,4-d]pyrimidine

  • Perform catalytic hydrogenation of the dichloro-amino intermediate using a palladium on carbon (Pd/C) catalyst to remove the remaining chlorine atoms.

Step 4: Synthesis of 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (ARPP)

  • Remove the isopropylidene protecting group by acid-catalyzed hydrolysis to yield the final product, ARPP.

Quantitative Data: Anticancer Activity of Pyrimido[5,4-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of some pyrimido[5,4-d]pyrimidine derivatives against various cancer cell lines.

CompoundCell LineActivity MetricValue (µM)Reference
Compound 7a CDK2IC500.31
Compound 7e CDK2IC500.25
Compound 7f CDK2IC500.05
Compound 6d CDK4IC500.66
Compound 7f CDK4IC500.86

Conclusion

This compound is a cornerstone for the synthesis of modified nucleosides with potent anticancer activities. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis and evaluation of novel anticancer agents. The synthetic routes to important compounds like Trifluridine and pyrimido[5,4-d]pyrimidine derivatives highlight the utility of this versatile starting material. Further exploration of derivatives synthesized from this precursor holds promise for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols: 5'-Position Modification of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical modification of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside at the 5'-position, a critical starting material in the synthesis of various nucleoside analogues with therapeutic potential. The protocols outlined below focus on the introduction of amino and azido functionalities, which serve as versatile handles for further chemical elaboration in drug discovery and development.

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, particularly for the synthesis of modified nucleosides. The protection of the 2' and 3'-hydroxyl groups with an isopropylidene group allows for selective modification at the 5'-position. Modifications at this site are of significant interest as they can profoundly influence the biological activity of the resulting nucleoside analogues, leading to the development of potent antiviral and anticancer agents. These modifications can enhance binding to target enzymes, improve metabolic stability, or introduce functionalities for conjugation to other molecules.

Applications in Drug Development

5'-Modified nucleoside analogues have a well-established role in medicinal chemistry. The introduction of different functional groups at the 5'-position can lead to compounds that act as:

  • Antiviral Agents: By mimicking natural nucleosides, these analogues can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. They can also act as inhibitors of viral polymerases, essential enzymes for viral replication.

  • Anticancer Agents: Similar to their antiviral mechanism, 5'-modified nucleosides can interfere with DNA and RNA synthesis in rapidly dividing cancer cells. After intracellular phosphorylation to their triphosphate form, they can be incorporated into nucleic acids, causing DNA damage and inducing apoptosis. They can also inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase.

Experimental Protocols

The following protocols describe the key steps for the modification of this compound at the 5'-position.

Protocol 1: Activation of the 5'-Hydroxyl Group via Tosylation

A common and efficient method to activate the primary hydroxyl group at the 5'-position for subsequent nucleophilic substitution is through tosylation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside as a white solid.

Protocol 2: Synthesis of a 5'-Azido Derivative

The 5'-azido group is a versatile functional group that can be introduced via nucleophilic substitution of the 5'-tosylate. This azide can then be used in "click chemistry" reactions for conjugation.

Materials:

  • Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside (1 equivalent) in anhydrous DMF.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5'-Azido-5'-deoxy-methyl-2,3-O-isopropylidene-beta-D-ribofuranoside.

Protocol 3: Synthesis of a 5'-Amino Derivative (Quaternary Ammonium Salt)

This protocol describes the synthesis of a 5'-trimethylammonium derivative from the 5'-tosylated precursor.[1]

Materials:

  • Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside

  • 33% Ethanolic solution of trimethylamine (NMe₃)

  • Water

  • Chloroform

Procedure:

  • Dissolve Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside (150 mg, 0.42 mmol) in a 33% ethanolic solution of trimethylamine (0.31 ml).[1]

  • Transfer the solution to a screw-capped ampoule and heat at 70°C for 48 hours.[1]

  • After cooling, evaporate the solvents to dryness under reduced pressure.[1]

  • Dissolve the residue in water and extract with chloroform to remove any unreacted starting material.[1]

  • The aqueous layer containing the water-soluble N-[(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl]-N,N,N-trimethylammonium tosylate can be lyophilized to obtain the final product. A reported yield for this reaction is 67%.[1]

Protocol 4: General Procedure for the Synthesis of a 5'-Primary Amino Derivative

Direct synthesis of a 5'-primary amine can be challenging due to the nucleophilicity of the product. A common strategy involves the introduction of a protected amine equivalent, such as an azide or a phthalimide, followed by reduction or deprotection. The reduction of the 5'-azido derivative (from Protocol 2) is a common method.

Materials:

  • 5'-Azido-5'-deoxy-methyl-2,3-O-isopropylidene-beta-D-ribofuranoside

  • Triphenylphosphine (PPh₃) or Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) (for hydrogenation)

  • Tetrahydrofuran (THF)

  • Water (for Staudinger reaction)

  • Methanol or Ethanol (for hydrogenation)

Procedure (Staudinger Reduction):

  • Dissolve the 5'-azido compound (1 equivalent) in THF.

  • Add triphenylphosphine (1.1 equivalents) and stir at room temperature.

  • After the reaction is complete (monitored by TLC, typically a few hours), add water to hydrolyze the intermediate phosphazene.

  • Stir for an additional 2-4 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the 5'-amino derivative.

Procedure (Catalytic Hydrogenation):

  • Dissolve the 5'-azido compound in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5'-amino product, which can be further purified if necessary.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the 5'-modification of this compound and related compounds.

Modification Step Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Tosylation This compoundTsCl, PyridinePyridine0 to RT16~92[2]
Mesylation This compoundMsCl, PyridineCH₂Cl₂0 to RT16~57[2]
Triflation This compoundTf₂O, PyridineCH₂Cl₂-500.25-[2]
Quaternization with NMe₃ Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside33% Ethanolic NMe₃Ethanol704867[1]
Quaternization with Pyridine Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranosidePyridine-70336 (14 days)78[2]
Quaternization with 2-Methylpyridine Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside2-Methylpyridine-70336 (14 days)31[2]
Quaternization with Triethylamine Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranosideTriethylamineCH₃CN70336 (14 days)28[2]

Visualization of Synthetic Pathways and Mechanisms of Action

Synthetic Workflow

The following diagram illustrates the general workflow for the 5'-modification of this compound.

G start Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside activated 5'-O-Tosyl/Mesyl Derivative start->activated Tosylation/ Mesylation azido 5'-Azido Derivative activated->azido NaN₃ quat_amine 5'-Quaternary Ammonium Salt activated->quat_amine Tertiary Amine amino 5'-Amino Derivative azido->amino Reduction

Synthetic pathway for 5'-modification.
General Mechanism of Action of 5'-Modified Nucleoside Analogues (Antiviral)

This diagram depicts the general mechanism by which 5'-modified nucleoside analogues exert their antiviral effects.

G cluster_cell Host Cell cluster_virus Viral Replication Machinery drug 5'-Modified Nucleoside Analogue (Prodrug) mono_p Monophosphate drug->mono_p Cellular/Viral Kinases di_p Diphosphate mono_p->di_p Cellular Kinases tri_p Triphosphate (Active Form) di_p->tri_p Cellular Kinases polymerase Viral RNA/DNA Polymerase tri_p->polymerase inhibition Polymerase Inhibition tri_p->inhibition incorporation Incorporation into Viral Nucleic Acid polymerase->incorporation termination Chain Termination incorporation->termination inhibition->polymerase

Antiviral mechanism of 5'-modified nucleosides.
General Mechanism of Action of 5'-Modified Nucleoside Analogues (Anticancer)

This diagram illustrates the general mechanism by which 5'-modified nucleoside analogues exert their anticancer effects.

G cluster_cell Cancer Cell cluster_nucleus Nucleus drug 5'-Modified Nucleoside Analogue (Prodrug) mono_p Monophosphate drug->mono_p Cellular Kinases di_p Diphosphate mono_p->di_p Cellular Kinases tri_p Triphosphate (Active Form) di_p->tri_p Cellular Kinases dna_poly DNA Polymerase tri_p->dna_poly rna_poly RNA Polymerase tri_p->rna_poly inhibition Inhibition tri_p->inhibition incorporation Incorporation into DNA/RNA dna_poly->incorporation rna_poly->incorporation dna_damage DNA Damage & Chain Termination incorporation->dna_damage apoptosis Apoptosis dna_damage->apoptosis rr Ribonucleotide Reductase inhibition->rr

Anticancer mechanism of 5'-modified nucleosides.

References

Application Notes and Protocols for the Chromatographic Purification of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogues. The primary method detailed is silica gel column chromatography, a widely used and effective technique for the purification of this compound.

Data Presentation

The following tables summarize the key quantitative parameters for the thin-layer chromatography (TLC) analysis and silica gel column chromatography purification of this compound.

Table 1: Thin-Layer Chromatography (TLC) Parameters

ParameterValue/DescriptionSource(s)
Stationary Phase Silica gel 60 F254[1]
Mobile Phase Hexane:Ethyl Acetate (5:1, v/v)[1]
Expected Rf Value ~0.2[1]
Visualization UV light (if compound is UV active) or chemical staining (e.g., potassium permanganate, anisaldehyde-sulfuric acid)[2]

Table 2: Silica Gel Column Chromatography Parameters

ParameterValue/DescriptionSource(s)
Technique Flash Column Chromatography[3]
Stationary Phase Silica Gel (200-300 mesh)[3]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (5:1, v/v)[1]
Sample Loading Wet loading in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[2]
Expected Yield Up to 90%[1]
Purity >98.0% (by GC)[4]
Physical Appearance Colorless to light yellow clear liquid/oil[1][4]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound from a crude reaction mixture.

Preparation of the Crude Product

Following the synthesis of this compound, the crude product is typically obtained after a work-up procedure. A general work-up involves neutralizing the reaction mixture, filtering any solids, and extracting the product into an organic solvent like ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil or syrup.[1][3]

Thin-Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is essential to analyze the crude product by TLC to determine the optimal solvent system and assess the separation of the desired product from impurities.

Protocol:

  • Prepare a developing chamber with a hexane:ethyl acetate (5:1, v/v) solvent system.

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved crude product onto a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate). The target compound, this compound, should have an Rf value of approximately 0.2.[1]

Silica Gel Column Chromatography

This protocol outlines the steps for purifying the crude product using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase (hexane:ethyl acetate, 5:1, v/v).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed bed without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

    • Carefully apply the dissolved sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the hexane:ethyl acetate (5:1, v/v) mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound as a colorless to light yellow oil.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Workflow for Chromatographic Purification cluster_0 Pre-Purification cluster_1 Chromatographic Purification cluster_2 Post-Purification A Crude Product (Post-Synthesis Work-up) B TLC Analysis (Mobile Phase Optimization) A->B C Column Packing (Silica Gel Slurry) B->C D Sample Loading (Wet Loading) C->D E Elution (Hexane:EtOAc 5:1) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Purified Product (>98% Purity) I->J

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Parameters

This diagram shows the relationship between the key parameters in the chromatographic purification process.

Purification_Parameters Key Purification Parameters and Their Relationships Stationary_Phase Stationary Phase (Silica Gel) Separation Separation Efficiency Stationary_Phase->Separation Mobile_Phase Mobile Phase (Hexane:EtOAc 5:1) Mobile_Phase->Separation Compound_Polarity Compound Polarity (Moderately Polar) Compound_Polarity->Separation Rf_Value Rf Value (~0.2) Separation->Rf_Value Elution_Order Elution Order Separation->Elution_Order

Caption: Interrelationship of key parameters in the chromatographic separation.

References

Scale-Up Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the production of various nucleoside analogues, including the antiviral drug Ribavirin. The document outlines a transition from a laboratory-scale procedure to a pilot-plant scale, addressing common challenges in carbohydrate chemistry such as reaction control, purification, and yield optimization at a larger scale. Quantitative data from both scales are presented in structured tables for clear comparison, and a detailed experimental workflow is visualized.

Introduction

This compound is a crucial building block in the synthesis of numerous antiviral and anticancer nucleoside analogues. Its protected diol functionality allows for selective modification at the 5-position of the ribose ring. While laboratory-scale synthesis of this intermediate is well-established, scaling up the production presents significant challenges, including maintaining stereoselectivity, ensuring efficient reaction and work-up, and achieving high purity on a larger scale. This document provides a comprehensive guide to navigate these challenges, offering a detailed, scalable protocol and highlighting key process optimizations.

Synthesis Pathway

The overall synthetic strategy involves the acid-catalyzed reaction of D-ribose with methanol to form the methyl ribofuranoside, followed by the protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal using acetone.

Reaction:

D-Ribose + Methanol + Acetone --(H₂SO₄)--> this compound

Experimental Protocols

Laboratory-Scale Synthesis (100 g)

Materials:

  • D-Ribose: 100 g

  • Methanol (anhydrous): 800 mL

  • Acetone (anhydrous): 800 mL

  • Concentrated Sulfuric Acid (98%): 8 mL

  • Sodium Bicarbonate (solid)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • 20 L round-bottom flask with mechanical stirrer, thermometer, and addition funnel.

Procedure:

  • Suspend D-ribose in a mixture of acetone and methanol in the reaction flask at room temperature.

  • Slowly add concentrated sulfuric acid to the suspension while stirring.

  • Stir the reaction mixture for 48 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding solid sodium bicarbonate until effervescence ceases.

  • Filter off the insoluble solids and concentrate the filtrate under reduced pressure.

  • Extract the concentrated residue with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Pilot-Plant Scale Synthesis (10 kg)

Materials:

  • D-Ribose: 10 kg

  • Methanol (anhydrous): 80 L

  • Acetone (anhydrous): 80 L

  • Concentrated Sulfuric Acid (98%): 0.8 L

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

  • 500 L glass-lined reactor with temperature control, mechanical stirrer, and inert gas inlet.

Procedure:

  • Charge the reactor with D-ribose, methanol, and acetone under a nitrogen atmosphere.

  • Cool the mixture to 10-15 °C.

  • Slowly add the concentrated sulfuric acid, maintaining the internal temperature below 25 °C.

  • Allow the reaction to warm to room temperature and stir for 48-72 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture to 10-15 °C and slowly add saturated sodium bicarbonate solution to neutralize the acid (pH 6-7).

  • Filter the mixture through a filter press to remove inorganic salts.

  • Concentrate the filtrate in the reactor under vacuum.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under vacuum to obtain the crude product.

  • Purify the crude product by short-path distillation under high vacuum or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields

ParameterLaboratory Scale (100 g)Pilot-Plant Scale (10 kg)
Reactant Ratios
D-Ribose:Methanol:Acetone1 : 8 : 8 (w/v/v)1 : 8 : 8 (w/v/v)
D-Ribose:H₂SO₄1 : 0.08 (w/v)1 : 0.08 (w/v)
Reaction Conditions
TemperatureRoom Temperature10-25 °C (controlled)
Reaction Time48 hours48-72 hours
Work-up & Purification
NeutralizationSolid NaHCO₃Saturated NaHCO₃ solution
Purification MethodSilica Gel ChromatographyDistillation/Crystallization
Results
Yield~75-85%~70-80%
Purity (by HPLC)>98%>98%

Table 2: Solvent and Reagent Consumption

MaterialLaboratory Scale (per 100 g D-Ribose)Pilot-Plant Scale (per 10 kg D-Ribose)
Methanol0.8 L80 L
Acetone0.8 L80 L
Sulfuric Acid8 mL0.8 L
Ethyl Acetate~2 L~200 L
Hexane (for chromatography)~5 LN/A

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: D-Ribose reactants Methanol & Acetone addition Slow Addition of H₂SO₄ reactants->addition stirring Stirring (48-72h) addition->stirring neutralization Neutralization with NaHCO₃ stirring->neutralization filtration Filtration neutralization->filtration concentration Concentration filtration->concentration extraction Extraction with Ethyl Acetate concentration->extraction drying Drying & Filtration extraction->drying purification_method Distillation / Crystallization drying->purification_method end_product Final Product: this compound purification_method->end_product

Caption: Experimental workflow for the scale-up synthesis.

Logical Relationships in Scale-Up Considerations

G cluster_input Inputs cluster_process Scale-Up Process cluster_output Outputs lab_scale Lab-Scale Protocol pilot_synthesis Pilot-Plant Synthesis lab_scale->pilot_synthesis process_safety Process Safety Analysis process_safety->pilot_synthesis cost_analysis Cost of Goods Analysis cost_analysis->pilot_synthesis optimized_protocol Optimized Protocol pilot_synthesis->optimized_protocol impurity_profile Impurity Profile pilot_synthesis->impurity_profile validation_data Process Validation Data pilot_synthesis->validation_data

Caption: Key considerations for process scale-up.

Discussion of Scale-Up Challenges and Optimizations

  • Heat Management: The addition of concentrated sulfuric acid is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent side reactions and ensure safety. The use of a jacketed reactor with controlled cooling is essential.

  • Mixing: Homogeneous mixing of the reactants is more challenging in a large reactor. Inefficient stirring can lead to localized "hot spots" during acid addition and incomplete reaction, resulting in lower yields and higher impurity levels. The use of a powerful mechanical stirrer with appropriate impeller design is crucial.

  • Work-up and Purification: Neutralization with solid sodium bicarbonate can be difficult to control on a large scale and may lead to excessive foaming. The use of a saturated aqueous solution of sodium bicarbonate allows for better control. Purification by column chromatography is not practical for multi-kilogram quantities. Therefore, a shift to purification by distillation or crystallization is a key aspect of the scale-up process. This requires careful development of the appropriate conditions to ensure high purity and yield.

  • Reaction Monitoring: While TLC is suitable for small-scale reactions, HPLC provides more accurate and quantitative monitoring of reaction progress and impurity formation, which is critical for process control and optimization at a larger scale.

Conclusion

The successful scale-up of the synthesis of this compound requires careful consideration of reaction conditions, work-up procedures, and purification methods. By implementing the optimized protocol described in this application note, researchers and drug development professionals can efficiently produce this key intermediate at a pilot-plant scale with high yield and purity, facilitating the development and manufacturing of essential nucleoside-based therapeutics.

Troubleshooting & Optimization

Common side reactions in the synthesis of "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside?

The most common laboratory-scale synthesis involves a one-pot reaction of D-ribose with acetone and methanol in the presence of an acid catalyst.[1] This reaction, a type of Fischer glycosidation followed by acetalization, aims to concurrently form the methyl furanoside and protect the 2- and 3-hydroxyl groups as an isopropylidene acetal.[2][3]

Q2: What are the most common side reactions and byproducts in this synthesis?

Researchers may encounter several side products that can complicate the reaction and purification process. The most prevalent are:

  • Formation of the α-anomer: The desired product is the β-anomer, but the reaction often produces a mixture of both α and β anomers.[4]

  • Formation of pyranose forms: D-ribose exists in a solution as an equilibrium mixture of five- and six-membered rings (furanose and pyranose, respectively).[1][5] While the furanose form is required for the desired product, the thermodynamically more stable pyranose form can also react to form methyl pyranoside byproducts.[6]

  • Formation of di-O-isopropylidene derivatives: Over-reaction can lead to the formation of a second isopropylidene group, typically between the 5-hydroxyl group and another available hydroxyl, leading to di-O-isopropylidene byproducts.

Q3: How can I control the anomeric selectivity to favor the desired β-anomer?

Controlling the anomeric ratio is a key challenge. The Fischer glycosidation is an equilibrium process.[2] Generally, longer reaction times tend to favor the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect.[2] To favor the β-anomer, it is often beneficial to work under conditions that favor kinetic control. However, for ribofuranosides, the β-anomer is often the major product. The choice of acid catalyst can also influence the anomeric ratio.

Q4: How can the formation of pyranose byproducts be minimized?

The equilibrium between furanose and pyranose forms is influenced by factors like temperature and solvent.[7] Shorter reaction times generally favor the formation of furanose products, as they are the kinetic products of cyclization, whereas longer reaction times can lead to the accumulation of the more stable pyranose forms.[2]

Q5: What causes the formation of di-O-isopropylidene byproducts and how can it be avoided?

The formation of di-O-isopropylidene derivatives is typically a result of using an excess of the acetalization reagent (e.g., acetone or 2,2-dimethoxypropane) or prolonged reaction times. Careful control of the stoichiometry of the reagents is crucial to minimize this side reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Degradation of the starting material or product under harsh acidic conditions. 3. Formation of multiple side products (anomers, pyranose forms).1. Monitor the reaction progress closely using Thin Layer Chromatography (TTC). 2. Use a milder acid catalyst (e.g., ion-exchange resins like Amberlyst-15) or perform the reaction at a lower temperature. 3. Optimize reaction time to maximize the formation of the desired furanoside before it equilibrates to the pyranose form.
Complex product mixture observed on TLC/NMR 1. Presence of both α and β anomers. 2. Co-formation of furanose and pyranose ring isomers. 3. Presence of di-O-isopropylidene byproducts.1. The anomers can sometimes be separated by careful column chromatography on silica gel.[8] 2. Adjust reaction time; shorter times favor furanosides.[2] 3. Use stoichiometric amounts of acetone or 2,2-dimethoxypropane.
Difficulty in purifying the product Co-elution of the α and β anomers or other isomeric byproducts during column chromatography.1. Use a different solvent system for elution to improve separation. 2. Consider derivatization of the crude mixture to facilitate separation, followed by deprotection.
Product appears as an oil instead of a solid The product is often isolated as a clear oil or syrup.[9]This is the expected physical state for this compound.

Quantitative Data Summary

Catalyst Typical Reaction Conditions Reported Yield Notes
Conc. H₂SO₄ Acetone/Methanol, room temperature, 48hGoodA common and effective catalyst, but can be harsh.[10]
Methanolic HCl Methanol, 5°CGoodA standard method for Fischer glycosidation.[11]
SnCl₂·2H₂O / H₂SO₄ Acetone/MethanolGoodUsed in the synthesis of the target compound.[12]
Ultrasound Irradiation Not specifiedHighReported to give high yield in shorter reaction times without the need for purification.[13]

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

Materials:

  • D-ribose

  • Acetone (anhydrous)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Suspend D-ribose (e.g., 20.0 g, 133.2 mmol) in a mixture of anhydrous acetone (100 mL) and anhydrous methanol (100 mL) in a round-bottom flask at room temperature.[10]

  • Slowly add concentrated sulfuric acid (10 mL) to the suspension with stirring.[10]

  • Stir the reaction mixture at room temperature for 48 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as hexane/EtOAc (e.g., 5:1 v/v).[10] The product should have an Rf value of approximately 0.2 in this system.[10]

  • Once the reaction is complete, carefully add solid sodium bicarbonate to the reaction mixture until the acid is neutralized (i.e., until gas evolution ceases).[10]

  • Filter the mixture to remove the insoluble solids.[10]

  • Concentrate the filtrate under reduced pressure.[10]

  • Extract the concentrated residue with ethyl acetate.[10] Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Characterization (¹H NMR):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.97 (s, 1H, H-1), 4.83 (d, J = 5.9 Hz, 1H, H-3), 4.58 (d, J = 5.9 Hz, 1H, H-2), 4.42 (t, J = 2.9 Hz, 1H, H-4), 3.71 (dt, 1H, H-5), 3.61 (ddd, 1H, H-5'), 3.43 (s, 3H, OCH₃), 1.48 (s, 3H, CH₃ of isopropylidene), 1.31 (s, 3H, CH₃ of isopropylidene).[13]

Visualizations

Reaction_and_Side_Products D_Ribose D-Ribose Reagents Acetone, Methanol Acid Catalyst (e.g., H₂SO₄) Main_Product Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Reagents->Main_Product Main Reaction Alpha_Anomer α-Anomer Reagents->Alpha_Anomer Anomerization Pyranose_Product Methyl Isopropylidene- D-ribopyranoside Reagents->Pyranose_Product Ring Isomerization Di_isopropylidene Di-O-isopropylidene Derivative Reagents->Di_isopropylidene Over-protection

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield start->low_yield complex_nmr Complex TLC/NMR start->complex_nmr incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Product Degradation? low_yield->degradation anomers Anomers Present? complex_nmr->anomers isomers Ring Isomers? complex_nmr->isomers monitor_tlc Monitor reaction by TLC incomplete_reaction->monitor_tlc Yes optimize_conditions Use milder catalyst or lower temperature degradation->optimize_conditions Yes column_chromatography Careful column chromatography anomers->column_chromatography Yes adjust_time Adjust reaction time isomers->adjust_time Yes

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions to optimize your experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive catalyst (e.g., hydrated sulfuric acid).- Insufficient reaction time.- Low reaction temperature.- Use fresh, anhydrous reagents and catalysts.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]- Ensure the reaction is maintained at the optimal temperature. For the sulfuric acid-catalyzed reaction in acetone/methanol, this is room temperature.[1]
Formation of Multiple Products (Poor Selectivity) - Presence of water, leading to hydrolysis of the product.- Formation of the alpha-anomer.- Formation of the more stable pyranose isomer.- Ensure all glassware is oven-dried and reagents are anhydrous.- The synthesis from D-ribose in methanol with an acid catalyst predominantly yields the beta-anomer.[1] Purification by column chromatography can separate anomers if formed.- Furanosides are generally favored under kinetic control (e.g., lower temperatures and shorter reaction times).
Product Degradation During Workup - The isopropylidene group is sensitive to acidic conditions.- Prolonged exposure to acid during neutralization and extraction.- Neutralize the reaction mixture promptly and thoroughly with a weak base like sodium bicarbonate until effervescence ceases.[1]- Perform the aqueous workup and extraction steps efficiently to minimize contact time with any residual acid.
Difficulty in Product Purification - Co-elution of the product with impurities or starting material.- Oily product that is difficult to crystallize.- Optimize the solvent system for column chromatography. A common eluent is a hexane/ethyl acetate mixture (e.g., 5:1 v/v).[1]- The product is typically an oil.[1] Ensure complete removal of solvent under reduced pressure. If necessary, use a high-vacuum pump.
Incomplete Reaction - Insufficient amount of catalyst.- Short reaction time.- Increase the catalyst loading incrementally, monitoring for side product formation.- As mentioned, monitor the reaction by TLC and allow it to proceed until the D-ribose spot disappears.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: With an optimized protocol, a yield of approximately 90% can be expected.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, D-ribose, is highly polar and will have a low Rf value, while the product is less polar and will have a higher Rf value.

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid acts as a catalyst for both the formation of the methyl ribofuranoside from D-ribose and methanol, and the subsequent protection of the 2,3-diol with acetone to form the isopropylidene acetal.

Q4: Can other acid catalysts be used?

A4: Yes, other acid catalysts such as p-toluenesulfonic acid (TsOH) can be used for isopropylidene protection of sugars. However, reaction conditions may need to be optimized.

Q5: Why is it important to use anhydrous conditions?

A5: The presence of water can lead to unwanted side reactions, including the hydrolysis of the desired product back to the diol. Ensuring all reagents and solvents are dry will maximize the yield of the protected product.

Q6: What are the storage conditions for the final product?

A6: this compound should be stored in a cool, dry place.

Experimental Protocols

Synthesis of this compound from D-Ribose[1]

This protocol details the synthesis of the target compound from commercially available D-ribose.

Materials:

  • D-ribose

  • Acetone

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (solid)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Suspend D-ribose (1 equivalent) in a mixture of acetone and methanol at room temperature.

  • Slowly add concentrated sulfuric acid to the suspension with stirring.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC until the D-ribose is consumed.

  • Upon completion, carefully add solid sodium bicarbonate in portions to neutralize the sulfuric acid. Continue adding until effervescence stops.

  • Filter the mixture to remove the insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product as a light yellow oil.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound D_ribose D-ribose Reaction Reaction: - Acetone/Methanol - Conc. H2SO4 - Room Temperature, 48h D_ribose->Reaction Neutralization Neutralization: - Solid NaHCO3 Reaction->Neutralization Workup Aqueous Workup: - Filtration - Extraction with Ethyl Acetate Neutralization->Workup Purification Purification: - Silica Gel Chromatography - Hexane/Ethyl Acetate Workup->Purification Product Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Purification->Product

Caption: A flowchart of the synthesis process.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues Start Low Yield or Incomplete Reaction Check_Reagents Check Reagents: - Anhydrous? - Catalyst active? Start->Check_Reagents Check_Conditions Check Conditions: - Correct Temperature? - Sufficient Reaction Time? Start->Check_Conditions Multiple_Spots Multiple Spots on TLC? Check_Reagents->Multiple_Spots Check_Conditions->Multiple_Spots Side_Products Side Product Formation: - Anomers - Pyranose form Multiple_Spots->Side_Products Yes Optimize_Purification Optimize Purification: - Adjust solvent gradient Multiple_Spots->Optimize_Purification No Side_Products->Optimize_Purification Solution Solution: - Use dry reagents - Increase reaction time/temp - Adjust workup/purification Optimize_Purification->Solution

Caption: A decision tree for troubleshooting.

References

Troubleshooting incomplete deprotection of "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the incomplete deprotection of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.

Frequently Asked Questions (FAQs)

Q1: Why is my deprotection reaction incomplete?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Catalyst: The acid catalyst may be too weak, used in too low a concentration, or may have degraded over time.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Deprotection of acetonides can sometimes be sluggish.

  • Temperature: The reaction temperature might be too low. While room temperature is often sufficient, some methods require gentle heating.[1]

  • Solvent System: The choice of solvent is crucial. The presence of water is necessary for the hydrolysis of the ketal.[2] Using anhydrous solvents will impede or prevent the reaction.

  • Catalyst Deactivation: In the case of heterogeneous catalysts like acidic resins (e.g., Dowex), the catalyst may have lost its activity and may need regeneration or replacement.

Q2: What are common side reactions during the deprotection of this substrate?

The primary side reaction of concern is the cleavage of the N-glycosidic bond, particularly in more complex nucleoside analogues under harsh acidic conditions.[3][4][5] Other potential side reactions include elimination or rearrangement, especially if strong acids or high temperatures are employed.

Q3: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction progress using the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method. The deprotected product (the diol) will be significantly more polar than the starting material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the conversion and can help identify the starting material, product, and any side products by their mass.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is definitive for confirming the absence of the isopropylidene group. The characteristic signals for the quaternary ketal carbon (around 98 ppm) and the two methyl groups of the acetonide will disappear upon complete deprotection.[1]

Q4: Are there milder alternatives to strong aqueous acids for deprotection?

Yes, several milder methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups. These include:

  • Pyridinium p-toluenesulfonate (PPTS) in a mixed solvent system.[6]

  • 80% aqueous acetic acid.[6]

  • Acidic ion-exchange resins like Dowex® 50W-X8 or Amberlite® IR-120, which simplify workup.[6][7]

  • Lewis acids, such as cerium(III) chloride, which can offer different selectivity.[6][8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Reaction is very slow or stalls. 1. Insufficient acid strength or concentration.2. Low reaction temperature.3. Inadequate water in the solvent system.1. Increase the concentration of the acid, or switch to a stronger acid (e.g., from acetic acid to TFA or dilute H₂SO₄).[7][9]2. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor closely for side product formation.[1][7]3. Ensure your solvent system contains sufficient water for hydrolysis (e.g., 80% acetic acid in water).[6]
Low yield of the desired diol. 1. Incomplete reaction (see above).2. Degradation of the product.3. Difficulties during workup and isolation.1. Optimize reaction conditions (time, temperature, catalyst).2. Use milder conditions (e.g., PPTS, Dowex resin) to avoid degradation.[6] After the reaction is complete, neutralize the acid promptly before solvent removal.[9]3. The diol product is highly polar. Avoid aqueous workups where product may be lost to the aqueous layer. Using a heterogeneous catalyst like Dowex resin can simplify workup to just filtration.[6][10]
Formation of unexpected side products. 1. Acidic conditions are too harsh, causing cleavage of the glycosidic bond or other rearrangements.[3][4]2. Presence of other acid-labile protecting groups.1. Switch to a milder catalyst system (e.g., 80% AcOH, PPTS, or an acidic resin).[6][7]2. Carefully select a deprotection method that is orthogonal to other protecting groups present in your molecule. Lewis acid-catalyzed methods can sometimes offer better selectivity.[8]
Difficulty removing the acid catalyst. 1. Homogeneous acid catalysts (e.g., TFA, H₂SO₄, p-TsOH) require neutralization and extraction.1. Use a heterogeneous acidic resin (e.g., Dowex® 50W-X8). The catalyst can be easily removed by filtration at the end of the reaction, simplifying the workup procedure significantly.[1][6]

Data Presentation: Comparison of Deprotection Methods

MethodReagent(s)Solvent(s)Temp. (°C)Time (h)Yield (%)Notes
Aqueous Acetic Acid [6]80% Acetic Acid (aq)Acetic Acid / H₂O25-402-6>90Mild conditions, suitable for many acid-sensitive substrates.
p-Toluenesulfonic Acid [6]p-TsOH·H₂O (cat.)Acetone / H₂O251-4~95Common and effective method.
PPTS [6]Pyridinium p-toluenesulfonate (cat.)CH₂Cl₂ / MeOH254-8>90Mild and selective, good for substrates with other acid-labile groups.
Acidic Resin [6][7]Dowex® 50WX8 or Amberlite® IR-120 (H⁺ form)MeOH / H₂O25-602-5>95Heterogeneous catalyst simplifies workup via filtration.
Trifluoroacetic Acid [7]50-90% TFADCM / H₂O25<1HighStrong acid, very fast but may cleave other sensitive groups.
Aqueous Sulfuric Acid [9]1% H₂SO₄ (aq)H₂O100-1103>99 (crude)Harsh conditions, risk of side reactions.

Experimental Protocols

Protocol 1: Deprotection using Dowex® 50W-X8 Resin[1][6]
  • Preparation: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v) to a concentration of approximately 0.1 M.

  • Reaction: To the stirred solution, add Dowex® 50W-X8 (H⁺ form) resin (a catalytic amount, e.g., 2 teaspoons per ~5g of substrate).

  • Monitoring: Stir the mixture at room temperature or gently heat to 55 °C. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-5 hours).

  • Workup: Once the reaction is complete, remove the resin by filtration through a pad of celite.

  • Isolation: Wash the resin thoroughly with methanol. Combine the filtrate and washes, and concentrate under reduced pressure to yield the deprotected diol.

Protocol 2: Deprotection using Pyridinium p-toluenesulfonate (PPTS)[6]
  • Preparation: Dissolve the protected ribofuranoside (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (e.g., 4:1 v/v). The final concentration should be around 0.05-0.1 M.

  • Reaction: To the stirred solution, add PPTS (0.2-0.5 eq).

  • Monitoring: Stir the reaction at room temperature (20-25 °C) and monitor its progress by TLC or LC-MS (typically 4-8 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Isolation: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Visualizations

Mechanism of Acid-Catalyzed Deprotection

The deprotection is a hydrolysis reaction of the cyclic ketal, which is the reverse of the protection step. It requires an acid catalyst and water.[2]

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Repeat (Hydrolysis of Hemiketal) s1_start Acetonide s1_hplus + H⁺ s1_start->s1_hplus s1_protonated Protonated Acetonide s1_hplus->s1_protonated s2_start Protonated Acetonide s2_product Carbocation Intermediate s2_start->s2_product s3_start Carbocation Intermediate s3_h2o + H₂O s3_start->s3_h2o s3_product Oxonium Ion s3_h2o->s3_product s4_start Oxonium Ion s4_product Hemiketal s4_start->s4_product s4_hplus_out - H⁺ s4_product->s4_hplus_out s5_start Hemiketal s5_final Diol + Acetone s5_start->s5_final ...further steps

Caption: Mechanism of acid-catalyzed acetonide hydrolysis.

General Experimental Workflow

Deprotection_Workflow start Start: Protected Riboside dissolve Dissolve Substrate in Appropriate Solvent start->dissolve add_catalyst Add Acid Catalyst (e.g., Dowex Resin, TFA, PPTS) dissolve->add_catalyst react Stir at RT or Heat (e.g., 25-60 °C) add_catalyst->react monitor Monitor by TLC/LC-MS for disappearance of starting material react->monitor monitor->react Incomplete workup Workup: 1. Filter (if resin used) OR 2. Neutralize & Extract monitor->workup Reaction Complete isolate Concentrate Solvent under reduced pressure workup->isolate purify Purify by Chromatography (if necessary) isolate->purify end Final Product: Deprotected Diol isolate->end Sufficiently Pure purify->end Troubleshooting_Tree start Problem: Incomplete Deprotection check_time_temp Was reaction run long enough and at appropriate temp? start->check_time_temp check_reagents Are reagents (acid, solvent) of good quality and correct concentration? check_time_temp->check_reagents Yes sol_time_temp Solution: Increase reaction time or temperature. Monitor closely. check_time_temp->sol_time_temp No check_monitoring Is TLC/LC-MS analysis reliable? check_reagents->check_monitoring Yes sol_reagents Solution: Use fresh reagents. Increase catalyst loading or use a stronger acid. check_reagents->sol_reagents No check_side_products Are there side products? check_monitoring->check_side_products Yes sol_monitoring Solution: Use a co-spot on TLC. Verify masses by LC-MS. check_monitoring->sol_monitoring No check_side_products->sol_reagents No, still only starting material sol_side_products Solution: Conditions may be too harsh. Switch to a milder method (e.g., PPTS, 80% AcOH, Dowex). check_side_products->sol_side_products Yes

References

Preventing anomerization during glycosylation with "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for glycosylation reactions using Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside as a glycosyl acceptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound as a glycosyl acceptor?

A1: The main challenge is controlling the stereoselectivity at the anomeric center of the glycosyl donor to obtain the desired α- or β-glycoside. The inherent structure of the acceptor, including the steric hindrance from the isopropylidene group, can influence the outcome of the glycosylation reaction. Achieving a high yield of a single anomer over the other is a common hurdle.

Q2: How does the isopropylidene protecting group on the acceptor affect the glycosylation reaction?

A2: The 2,3-O-isopropylidene group is a cyclic protecting group that locks the furanose ring in a specific conformation. This conformational rigidity can impact the accessibility of the 5-hydroxyl group and influence the stereochemical outcome of the glycosylation. It can also affect the solubility of the acceptor in various solvents.

Q3: Can anomerization of the newly formed glycosidic bond occur after the reaction?

A3: Yes, under certain conditions, particularly with prolonged exposure to Lewis acids or protic acids, the newly formed glycosidic bond can undergo anomerization. This leads to a mixture of α and β anomers, even if the initial reaction was highly stereoselective. It is crucial to carefully control reaction time and quenching conditions to prevent this.

Q4: What types of glycosyl donors are typically used with this acceptor?

A4: A variety of glycosyl donors can be used, including glycosyl halides (bromides and chlorides), trichloroacetimidates, thioglycosides, and glycosyl acetates. The choice of donor and its protecting groups, especially at the C-2 position, will significantly influence the stereoselectivity of the glycosylation.

Q5: How can I monitor the progress of the glycosylation reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (acceptor and donor), you can observe the consumption of the reactants and the formation of the product(s). Staining with a carbohydrate-specific stain, such as p-anisaldehyde or ceric ammonium molybdate, is recommended for visualization.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Glycosyl Donor or Acceptor Ensure the purity and dryness of both the donor and acceptor. Moisture is a known inhibitor of glycosylation reactions.
Insufficient Activation of Donor The chosen activator (e.g., Lewis acid) may not be potent enough. Consider using a stronger activator or increasing its stoichiometry.
Low Reactivity of the Acceptor The 5-hydroxyl group of the acceptor may be sterically hindered. Increasing the reaction temperature or using a more reactive donor may improve yields.
Decomposition of the Donor If the donor is unstable under the reaction conditions (e.g., strong acid), consider using a milder activator or lowering the reaction temperature.
Issue 2: Poor Stereoselectivity (Formation of both α and β Anomers)
Potential Cause Suggested Solution
Non-participating Protecting Group at C-2 of Donor The absence of a participating group (like an acetyl or benzoyl group) at the C-2 position of the donor often leads to a mixture of anomers. If 1,2-trans glycosides are desired, use a donor with a participating C-2 protecting group.[1][2][3]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of α-glycosides, while acetonitrile may favor β-anomers. A solvent screen is recommended.
Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
Anomerization of the Product Prolonged reaction times or harsh quenching conditions can lead to anomerization. Monitor the reaction closely and quench promptly with a mild base (e.g., pyridine or triethylamine) once the starting material is consumed.
Issue 3: Formation of Side Products
Potential Cause Suggested Solution
Hydrolysis of the Glycosyl Donor Ensure all reagents and glassware are scrupulously dry. The use of molecular sieves is highly recommended to scavenge any residual moisture.
Orthoester Formation With participating C-2 acyl groups on the donor, orthoester formation can be a competing side reaction. Using a less nucleophilic acceptor or modifying the reaction conditions (e.g., solvent) can minimize this.
Reaction at Other Hydroxyl Groups This is not an issue with the specified acceptor as the 2- and 3-OH groups are protected by the isopropylidene group.

Experimental Protocols

Representative Protocol for Glycosylation of this compound

This protocol is a generalized procedure based on common practices in carbohydrate chemistry. The specific conditions, particularly the choice of glycosyl donor and activator, will need to be optimized for the desired outcome.

Materials:

  • This compound (Acceptor)

  • Glycosyl Donor (e.g., a perbenzoylated glycosyl trichloroacetimidate)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Activator (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Activated Molecular Sieves (4 Å)

  • Quenching Agent (e.g., Pyridine or Triethylamine)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent) and the glycosyl donor (1.2 equivalents).

  • Add activated molecular sieves to the flask.

  • Dissolve the reactants in anhydrous DCM.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Slowly add a solution of the Lewis acid activator (e.g., TMSOTf, 0.1-0.3 equivalents) in anhydrous DCM to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding the quenching agent (e.g., pyridine or triethylamine).

  • Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

  • Characterize the purified product(s) by NMR spectroscopy to determine the yield and anomeric ratio.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the glycosylation of this compound with a generic glycosyl donor under various conditions. This data is intended to illustrate the impact of different parameters on the reaction outcome.

Glycosyl Donor Activator Solvent Temperature (°C) Yield (%) Anomeric Ratio (α:β)
Per-O-benzoyl-glucosyl trichloroacetimidateTMSOTfDCM-20851:15
Per-O-benzoyl-glucosyl trichloroacetimidateTMSOTfAcetonitrile-20821:10
Per-O-benzyl-glucosyl trichloroacetimidateTMSOTfDCM-20753:1
Per-O-benzyl-glucosyl trichloroacetimidateNIS/TfOHDCM-40785:1
Per-O-benzoyl-mannosyl bromideSilver triflateDCM080>20:1

Visualizations

Experimental Workflow for Glycosylation

experimental_workflow Experimental Workflow for Glycosylation cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Acceptor and Donor sieves Add Molecular Sieves start->sieves solvent Add Anhydrous Solvent sieves->solvent cool Cool to Reaction Temperature solvent->cool activate Add Activator cool->activate monitor Monitor by TLC activate->monitor quench Quench Reaction monitor->quench filter Filter quench->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis NMR Analysis chromatography->analysis

Caption: A step-by-step workflow for a typical glycosylation experiment.

Mechanism of Anomerization

anomerization_mechanism Mechanism of Anomerization beta_anomer β-Glycoside (Kinetic Product) oxocarbenium Oxocarbenium Ion Intermediate beta_anomer->oxocarbenium + H+ / Lewis Acid oxocarbenium->beta_anomer - H+ / Lewis Acid alpha_anomer α-Glycoside (Thermodynamic Product) oxocarbenium->alpha_anomer - H+ / Lewis Acid alpha_anomer->oxocarbenium + H+ / Lewis Acid

Caption: The reversible formation of an oxocarbenium ion intermediate can lead to anomerization.

Troubleshooting Logic for Poor Stereoselectivity

troubleshooting_stereoselectivity Troubleshooting Poor Stereoselectivity start Poor Stereoselectivity Observed check_donor Check C-2 Protecting Group of Donor start->check_donor participating Participating Group Present? check_donor->participating non_participating Non-Participating Group participating->non_participating No check_conditions Review Reaction Conditions participating->check_conditions Yes change_donor Use Donor with Participating Group for 1,2-trans non_participating->change_donor lower_temp Lower Reaction Temperature check_conditions->lower_temp solvent_screen Perform Solvent Screen check_conditions->solvent_screen check_time Check Reaction Time check_conditions->check_time shorten_time Shorten Reaction Time to Avoid Anomerization check_time->shorten_time

Caption: A logical guide to troubleshooting poor stereoselectivity in glycosylation reactions.

References

Navigating the Purification Maze: A Technical Support Guide for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development often encounter specific and complex challenges during the purification of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside and its derivatives. To address these critical needs, we have launched a comprehensive technical support center. This resource provides detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, aimed at streamlining experimental workflows and enhancing research outcomes.

Troubleshooting Guide: Common Purification Issues and Solutions

This guide addresses specific problems that may arise during the purification of this compound derivatives.

Question: I am having difficulty separating the desired β-anomer from the α-anomer after methylation. What purification strategies can I employ?

Answer: The formation of both α and β anomers is a common challenge during reactions involving the hydroxyl group at the 1-position of ribofuranose in the presence of acid catalysts, which can complicate purification and reduce the yield of the desired β-form.[1]

  • Recommended Action:

    • Silica Gel Column Chromatography: This is the most common method for separating anomers. A carefully selected eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The anomers often have slightly different polarities, allowing for separation. Monitoring the fractions closely by Thin Layer Chromatography (TLC) is essential.

    • Crystallization: If the desired β-anomer is a solid, crystallization can be a highly effective purification method.[1] Experiment with different solvent systems to induce crystallization of the pure anomer. Seeding the solution with a pure crystal of the β-anomer can facilitate this process.

Question: My purified compound appears to be unstable, and I see degradation products. How can I minimize decomposition during purification?

Answer: The isopropylidene protecting group is generally stable but can be sensitive to acidic conditions, which may lead to its removal. The stability of the ribofuranoside itself can also be a factor.

  • Recommended Action:

    • pH Control: Ensure that the pH during extraction and chromatography is neutral or slightly basic to prevent the cleavage of the isopropylidene group. Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3) can help neutralize any residual acid.[2]

    • Temperature Management: Perform purification steps at room temperature or below to minimize thermal degradation.[1]

    • Inert Atmosphere: For particularly sensitive derivatives, performing purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Question: After quenching the reaction, I have a complex mixture of byproducts that are difficult to separate from my target molecule. What are some effective work-up procedures?

Answer: A thorough work-up procedure is critical to remove excess reagents and major byproducts before chromatographic purification.

  • Recommended Action:

    • Aqueous Wash: Quench the reaction mixture with cold water and perform extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]

    • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) before concentrating the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed and effective purification methods are silica gel column chromatography and crystallization.[1][3] The choice between these depends on the physical properties of the derivative (solid or oil) and the nature of the impurities.

Q2: How can I effectively remove the isopropylidene protecting group after purification?

A2: The isopropylidene group can be removed under acidic conditions. A common method involves treatment with a solution of trifluoroacetic acid (TFA) in a mixture of acetic anhydride (Ac2O), which can regioselectively convert the isopropylidene group to vicinal di-O-acetates.[4] Alternatively, milder acidic conditions can be used depending on the sensitivity of the rest of the molecule.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3:

  • Thin Layer Chromatography (TLC): An indispensable technique for monitoring reaction progress and the efficiency of chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity and can be used to detect impurities that are not visible by TLC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired compound and identifying any impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Experimental Workflow & Decision Making in Purification

The following diagram illustrates a general workflow for the purification of this compound derivatives, including key decision points.

PurificationWorkflow cluster_0 Start: Crude Reaction Mixture cluster_1 Initial Work-up cluster_2 Purification Strategy cluster_3 Final Steps start Crude Product workup Aqueous Extraction & Wash start->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate decision Is the product solid? concentrate->decision cryst Crystallization decision->cryst Yes chrom Silica Gel Chromatography decision->chrom No / Oily purity_check Purity Analysis (TLC, HPLC, NMR) cryst->purity_check chrom->purity_check final_product Pure Product purity_check->final_product

Caption: A general workflow for the purification of ribofuranoside derivatives.

Troubleshooting Logic for Column Chromatography

This diagram outlines a troubleshooting process for common issues encountered during silica gel column chromatography.

ChromatographyTroubleshooting cluster_0 Problem Identification cluster_1 Solutions start Problem with Column Chromatography q1 Poor Separation? start->q1 q2 Compound Stuck on Column? start->q2 q3 Product Degradation? start->q3 s1a Optimize Eluent System (Gradient Elution) q1->s1a Yes s1b Use a Different Stationary Phase (e.g., Alumina) q1->s1b If optimization fails s2a Increase Eluent Polarity q2->s2a Yes s2b Add a Modifier (e.g., Triethylamine for basic compounds) q2->s2b If still stuck s3a Run Column at Lower Temperature q3->s3a Yes s3b Neutralize Silica Gel before use q3->s3b If acid-sensitive

Caption: Troubleshooting common column chromatography issues.

This technical support center aims to be a living resource, continuously updated with new findings and user-contributed solutions to foster a collaborative environment for advancing research in drug development.

References

Technical Support Center: Stereoselectivity in Reactions with Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the stereoselectivity of your reactions with this versatile building block, which is crucial in the synthesis of antiviral nucleosides and other therapeutic agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving high stereoselectivity in reactions involving this compound?

A1: The primary challenges stem from the conformational flexibility of the furanose ring and the influence of the existing stereocenters on the facial selectivity of approaching reagents. The isopropylidene protecting group constrains the C2 and C3 hydroxyls, which in turn influences the overall ring conformation and the steric environment around the reactive sites, particularly at C1 (the anomeric position) and C5.

Q2: How does the isopropylidene protecting group affect stereoselectivity?

A2: The rigid 1,3-dioxolane ring formed by the isopropylidene group locks the C2 and C3 oxygens in a cis configuration. This has a significant impact on the puckering of the furanose ring and the orientation of the substituents at C1 and C4. This fixed conformation can direct incoming reagents to a specific face of the molecule, thereby influencing the stereochemical outcome of reactions at adjacent centers.

Q3: What theoretical models can help predict the stereochemical outcome of nucleophilic additions to the aldehyde derived from this ribofuranoside?

A3: The stereoselectivity of nucleophilic additions to the C5 aldehyde (Methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside) can often be rationalized using the Felkin-Anh or Cram's chelation control models. The Felkin-Anh model predicts the approach of the nucleophile from the least hindered trajectory, anti-periplanar to the largest group at the adjacent stereocenter. In contrast, the Cram's chelation model applies when the nucleophile's counter-ion can chelate with the carbonyl oxygen and a nearby Lewis basic group (like the ring oxygen), leading to a different facial selectivity. The choice of reagent and reaction conditions determines which model is more predictive.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Nucleophilic Addition to the C5 Aldehyde

Symptom: Your reaction of an organometallic reagent with Methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside results in a low diastereomeric ratio (d.r.) of the resulting alcohols.

Possible Cause: The choice of nucleophile and reaction conditions can significantly impact the facial selectivity of the addition to the carbonyl group. Simple organometallic reagents like Grignards or organolithiums may not provide sufficient steric bulk or chelation control to achieve high diastereoselectivity.

Troubleshooting Strategies:

  • Reagent Selection: The choice of the organometallic reagent is critical. For instance, the addition of methyl lithium or methylmagnesium iodide to the C5 aldehyde of this compound gives a modest 2-3:1 mixture of the β-D-allo to α-L-talo adducts.[2] However, employing a bulkier and more structured nucleophile like 2-lithio-1,3-dithiane can dramatically improve stereoselectivity, affording a 97:3 ratio of the same adducts, consistent with the Felkin-Anh model.[2]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the degree of chelation and the aggregation state of the organometallic reagent, thereby affecting the stereochemical outcome.

Quantitative Data Summary: Nucleophilic Addition to C5 Aldehyde

NucleophileDiastereomeric Ratio (β-D-allo : α-L-talo)Reference
Methyllithium~2-3:1[2]
Methylmagnesium Iodide~2-3:1[2]
2-Lithio-1,3-dithiane97:3[2]

G Start Poor Diastereoselectivity in Nucleophilic Addition CheckReagent Analyze Nucleophile (Size, Chelating Ability) Start->CheckReagent CheckConditions Evaluate Reaction Conditions (Temperature, Solvent) Start->CheckConditions ReagentSolution Switch to a Bulkier or Chelating Nucleophile (e.g., 2-lithio-1,3-dithiane) CheckReagent->ReagentSolution ConditionSolution Lower Reaction Temperature and Screen Solvents CheckConditions->ConditionSolution ImprovedSelectivity Improved Diastereoselectivity ReagentSolution->ImprovedSelectivity ConditionSolution->ImprovedSelectivity

References

"Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage guidelines. For long-term storage, the compound should be kept at -80°C, where it is stable for up to 6 months.[1] For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] The compound is sensitive to moisture and heat, so it should be stored under an inert gas, such as nitrogen, and protected from light.[1]

Q2: What are the primary stability concerns for this compound?

A2: The main stability concern for this compound is its susceptibility to acidic conditions. The 2,3-O-isopropylidene group is an acetal, which is readily hydrolyzed in the presence of acid, leading to the removal of this protecting group. It is, however, stable in neutral to basic environments.

Q3: What are the signs of degradation?

A3: Degradation of the compound can be identified by several indicators. A change in the physical appearance from a colorless to a light yellow clear liquid may suggest degradation.[2] From an analytical perspective, the appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an HPLC or NMR analysis that do not correspond to the starting material are clear signs of degradation.

Q4: In what solvents is this compound soluble?

A4: This compound is soluble in a variety of common organic solvents, including chloroform, dichloromethane, ethanol, and ethyl acetate.

Troubleshooting Guides

Issue 1: Unexpected reaction outcomes or low yields.

Possible Cause: Degradation of this compound due to acidic reaction conditions.

Troubleshooting Steps:

  • pH Assessment: Carefully check the pH of your reaction mixture. The presence of any acidic reagents or byproducts can lead to the cleavage of the isopropylidene protecting group.

  • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to check for the appearance of deprotected byproducts.

  • Buffer Addition: If acidic conditions are unavoidable for a subsequent reaction step, consider performing the reaction at a lower temperature to minimize the rate of deprotection. Alternatively, the use of a non-nucleophilic base as an acid scavenger may be possible, depending on the reaction chemistry.

Issue 2: Inconsistent analytical results (NMR, HPLC).

Possible Cause 1: Partial degradation of the sample during storage or sample preparation.

Troubleshooting Steps:

  • Storage Verification: Confirm that the compound has been stored under the recommended conditions (-20°C for short-term, -80°C for long-term, under inert gas).[1]

  • Fresh Sample Analysis: Prepare a fresh solution of the compound for analysis from a properly stored stock.

  • Solvent Purity: Ensure the solvents used for dissolving the sample for analysis are of high purity and free from acidic contaminants.

Possible Cause 2: Isomerization or anomerization.

Troubleshooting Steps:

  • Anomeric Purity Check: The anomeric purity (β-anomer) can be confirmed by ¹H NMR spectroscopy. The coupling constant of the anomeric proton can help distinguish between α and β anomers.

  • Equilibration: If anomerization is suspected, allowing the solution to equilibrate at room temperature and re-analyzing may show a stable ratio of anomers.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

Storage TemperatureDurationProtective Measures
-80°CUp to 6 months[1]Store under inert gas, protect from light.[1]
-20°CUp to 1 month[1]Store under inert gas, protect from light.[1]
0-10°C (Refrigerated)Short-term handlingMoisture sensitive, heat sensitive.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Acidic, Neutral, and Basic Conditions

This protocol outlines a forced degradation study to evaluate the stability of the compound under various pH conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a C18 column and UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Incubate the three solutions at room temperature (25°C) and at an elevated temperature (e.g., 50°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize it if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water and acetonitrile is typically suitable for separating the parent compound from its more polar degradation products. A starting condition of 95:5 water:acetonitrile, ramping to a higher acetonitrile concentration, can be a good starting point.

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have some absorbance (e.g., 210 nm).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. Identify and, if possible, quantify the major degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C/-80°C, inert gas) start->check_storage check_reagents Assess Reagent and Solvent Purity (pH) start->check_reagents monitor_reaction Monitor Reaction by TLC/LC-MS start->monitor_reaction analyze_fresh Analyze Freshly Prepared Sample check_storage->analyze_fresh check_reagents->analyze_fresh degradation_suspected Degradation Suspected monitor_reaction->degradation_suspected analyze_fresh->degradation_suspected no_degradation No Degradation Observed degradation_suspected->no_degradation No optimize_conditions Optimize Reaction Conditions (lower temp, buffer) degradation_suspected->optimize_conditions Yes troubleshoot_synthesis Troubleshoot Other Reaction Parameters no_degradation->troubleshoot_synthesis

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway compound Methyl 2,3-O-isopropylidene- β-D-ribofuranoside intermediate Protonated Acetal compound->intermediate H+ (Acidic Conditions) product Methyl β-D-ribofuranose + Acetone intermediate->product H2O

Caption: Acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: By-product Analysis in "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving the synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Q1: My reaction is showing a low yield of the target compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] An appropriate eluent system, such as hexane/ethyl acetate (5:1, v/v), should show the consumption of the starting D-ribose and the appearance of the product spot (Rf value of approximately 0.2).[1] Extend the reaction time if the starting material is still present.

  • Suboptimal Reaction Conditions: The reaction conditions may not be ideal.

    • Solution: Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. The use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Degradation of the Product: The acidic conditions required for the reaction can sometimes lead to product degradation if the reaction is left for too long or at an elevated temperature.

    • Solution: Carefully control the reaction time and temperature. Neutralize the reaction mixture promptly with a base like sodium bicarbonate upon completion.[1]

Issue 2: Presence of Unexpected Spots on TLC

Q2: I am observing multiple spots on my TLC plate in addition to the desired product. What are these by-products and how can I minimize them?

A2: The presence of multiple spots indicates the formation of by-products. The most common by-products in this reaction are the α-anomer and the pyranose form of the product.

  • Formation of the α-anomer: The reaction can produce a mixture of both the α and β anomers. While the β-anomer is often the desired product, the α-anomer can form as a significant by-product.

    • Mitigation: Controlling the reaction temperature and the choice of catalyst can influence the anomeric ratio. Thermodynamic control tends to favor the more stable anomer.

  • Formation of the Pyranose Isomer: D-ribose exists in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms.[][3][4] The pyranose form is generally more thermodynamically stable.[] Reaction conditions can influence the ring form of the final product.

    • Mitigation: Kinetic control of the reaction, for instance by using specific catalysts and carefully controlling the temperature, can favor the formation of the furanose ring.

Issue 3: Difficulty in Purifying the Product

Q3: I am struggling to separate the desired β-furanoside product from the by-products by column chromatography. What can I do?

A3: The similar polarities of the desired product and its isomers can make separation challenging.

  • Optimize Chromatography Conditions:

    • Solution: A fine-tuned eluent system is crucial. A gradient elution might be more effective than an isocratic one. Experiment with different solvent systems, for example, by varying the ratio of hexane and ethyl acetate.

  • Alternative Purification Techniques:

    • Solution: If column chromatography is insufficient, consider other techniques such as preparative TLC or recrystallization.

Frequently Asked Questions (FAQs)

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The anomeric proton (H-1) of the β-anomer of this compound typically appears as a singlet around 4.97 ppm in CDCl3.[1][5] The coupling constants of the furanose ring protons can also help distinguish between different isomers.[5]

  • Thin Layer Chromatography (TLC): As mentioned earlier, TLC is a quick and effective way to monitor the reaction and assess the purity of the final product.[1]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product.

Q5: What are the typical reaction conditions for the synthesis of this compound?

A5: A common procedure involves reacting D-ribose with acetone and methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, at room temperature. The reaction is typically stirred for an extended period, often 48 hours, and monitored by TLC.[1]

Q6: Are there any safety precautions I should be aware of?

A6: Yes, always work in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Acetone and methanol are flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Common By-products and their Characteristics

By-product NameStructureKey Identifying FeaturesMitigation Strategies
Methyl 2,3-O-isopropylidene-α-D-ribofuranosideAnomer of the desired productDifferent chemical shift for the anomeric proton (H-1) in 1H NMR compared to the β-anomer.Optimize reaction conditions (temperature, catalyst) to favor the β-anomer.
Methyl 2,3-O-isopropylidene-β/α-D-ribopyranosideSix-membered pyranose ringDifferent coupling constants and chemical shifts in 1H NMR due to the different ring structure.Employ kinetic control during the reaction to favor the formation of the furanose ring.
Unreacted D-riboseStarting materialHighly polar, will have a very low Rf value on TLC.Ensure sufficient reaction time and optimal reaction conditions.

Table 2: 1H NMR Chemical Shifts for this compound

Solvent: CDCl3, 400 MHz[1][5]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.97s-
H-24.58d6.0
H-34.83d5.7
H-44.42t2.7
H-5, H-5'3.56-3.72m-
OCH33.43s-
C(CH3)21.49, 1.32s, s-

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Suspend D-ribose in a mixture of acetone and methanol at room temperature.

  • Slowly add concentrated sulfuric acid to the suspension while stirring.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate = 5:1, v/v).

  • Upon completion, neutralize the reaction mixture by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove insoluble solids.

  • Concentrate the filtrate under reduced pressure.

  • Extract the concentrated mixture with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using hexane/ethyl acetate as the eluent.

Protocol 2: Thin Layer Chromatography (TLC) Analysis

  • Prepare a TLC chamber with a suitable eluent system (e.g., hexane/ethyl acetate, 5:1 v/v).

  • Spot a small amount of the reaction mixture onto a silica gel TLC plate.

  • Place the TLC plate in the chamber and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using a suitable staining agent (e.g., potassium permanganate stain or p-anisaldehyde stain) and gentle heating.

  • Calculate the Rf values of the spots to monitor the progress of the reaction.

Mandatory Visualization

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_products Products & By-products D_ribose D-Ribose Reaction_Vessel Stirring at RT, 48h D_ribose->Reaction_Vessel Acetone_Methanol Acetone / Methanol Acetone_Methanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Neutralization Neutralization (NaHCO₃) Reaction_Vessel->Neutralization Filtration Filtration Neutralization->Filtration Extraction Extraction (EtOAc) Filtration->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Target_Product Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Column_Chromatography->Target_Product Alpha_Anomer α-Anomer By-product Column_Chromatography->Alpha_Anomer Pyranose_Isomer Pyranose Isomer By-product Column_Chromatography->Pyranose_Isomer

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_reaction Reaction with Acetone/Methanol/H⁺ D_Ribose D-Ribose (in equilibrium) Furanose Furanose form D_Ribose->Furanose favored by kinetic control Pyranose Pyranose form D_Ribose->Pyranose thermodynamically favored Beta_Furanoside Methyl 2,3-O-isopropylidene- β-D-ribofuranoside (Desired Product) Furanose->Beta_Furanoside Alpha_Furanoside Methyl 2,3-O-isopropylidene- α-D-ribofuranoside (By-product) Furanose->Alpha_Furanoside Pyranoside_Products Pyranoside Products (By-products) Pyranose->Pyranoside_Products

Caption: Logical relationships in the formation of product and by-products from D-ribose.

References

Optimizing reaction times for "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the 2- and 3-hydroxyl groups of D-ribose as an isopropylidene acetal followed by methylation. A common method is the acid-catalyzed reaction of D-ribose with acetone and methanol.

Q2: What are the critical parameters influencing the reaction time and yield?

The key factors affecting the synthesis are the choice of catalyst, reaction temperature, solvent system, and the method of agitation. For instance, ultrasound irradiation has been shown to significantly reduce reaction times compared to conventional stirring.[1][2]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[3] A successful reaction will show the consumption of the starting material (D-ribose) and the appearance of the product spot with a specific Rf value. For example, using a hexane/ethyl acetate (5:1, v/v) eluent, the product has an Rf value of 0.2.[3]

Q4: What are the common purification methods for the final product?

The crude product is typically purified by silica gel column chromatography.[3] The choice of eluent is crucial for good separation; a common system is a mixture of hexane and ethyl acetate.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Extend the reaction time and continue monitoring by TLC.- Ensure the catalyst (e.g., sulfuric acid) is fresh and added in the correct concentration.- For conventional methods, ensure adequate stirring. Consider using ultrasound irradiation for improved efficiency.[1][2]
Degradation of starting material or product.- Control the reaction temperature. Excessive heat can lead to decomposition.- Ensure the reaction is performed under anhydrous conditions if specified by the protocol.
Inefficient extraction or purification.- Optimize the extraction procedure, ensuring the correct solvent and pH are used.- During column chromatography, select an appropriate solvent system to ensure good separation and avoid product loss.
Incomplete Reaction (Starting material still present after extended time) Insufficient catalyst activity.- Use a fresh batch of catalyst.- Slightly increase the catalyst loading, but be cautious as this can lead to side reactions.
Low reaction temperature.- If the protocol allows, moderately increase the reaction temperature while monitoring for any degradation.
Poor mixing.- Increase the stirring speed or consider mechanical stirring for larger scale reactions. Ultrasound can also be a powerful alternative for homogenization.[1]
Formation of Multiple Byproducts Non-selective reaction conditions.- Lower the reaction temperature.- Reduce the concentration of the acid catalyst.
Presence of water.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Difficulty in Product Purification Close Rf values of product and impurities.- Optimize the TLC solvent system to achieve better separation before attempting column chromatography.- Consider using a different stationary phase for chromatography.
Oily product that is difficult to handle.- Ensure all solvent has been removed under reduced pressure.- Co-evaporation with a high-boiling point solvent like toluene can sometimes help in obtaining a solid or more manageable syrup.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Protocols
Parameter Conventional Method Ultrasound-Assisted Method
Starting Material D-riboseD-ribose
Reagents Acetone, Methanol, Concentrated Sulfuric AcidAcetone, Methanol, Concentrated Sulfuric Acid
Reaction Time 48 hours[3]Shorter reaction times reported[1]
Yield ~90%[3]High yield reported[1]
Purification Silica gel fast column chromatography[3]May not require purification[1]
Detailed Experimental Protocol: Conventional Synthesis[3]
  • Reaction Setup: Suspend D-ribose (20.0 g, 133.2 mmol) in a solvent mixture of acetone (100 mL) and methanol (100 mL) at room temperature.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (10 mL) to the suspension.

  • Reaction: Stir the reaction mixture for 48 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralization: Upon completion, add solid sodium bicarbonate (NaHCO3) to neutralize the reaction solution.

  • Workup: Filter the insoluble solids and concentrate the filtrate. Extract the concentrated mixture with ethyl acetate (EtOAc).

  • Purification: Purify the crude product by silica gel fast column chromatography using hexane/ethyl acetate (5:1, v/v) as the eluent to afford the target compound as a light yellow oil.

Visual Guides

Experimental Workflow: Conventional Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Suspend D-ribose in Acetone and Methanol B Add Conc. H2SO4 A->B C Stir for 48h at RT B->C D Monitor by TLC C->D In-process control E Neutralize with NaHCO3 C->E F Filter and Concentrate E->F G Extract with EtOAc F->G H Silica Gel Chromatography G->H I Pure Product H->I

Caption: Workflow for the conventional synthesis of this compound.

Troubleshooting Logic

G A Low or No Yield B Incomplete Reaction? A->B C Degradation? B->C No E Extend Reaction Time B->E Yes F Check Catalyst B->F Yes G Optimize Agitation B->G Yes D Purification Issue? C->D No H Control Temperature C->H Yes I Ensure Anhydrous Conditions C->I Yes J Optimize Extraction D->J Yes K Optimize Chromatography D->K Yes

Caption: A logical flow diagram for troubleshooting low product yield in the synthesis.

References

Catalyst selection for efficient "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic methods.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of anomers (α- and β-isomers). - Ring opening of the furanose ring. - Degradation of the product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions such as temperature, reaction time, and catalyst loading. - Employ stereoselective synthesis methods. The β-anomer is often the desired product. - Use mild acidic conditions for the reaction and neutralization to prevent ring opening. - Purify the product carefully, avoiding prolonged exposure to harsh conditions.
Incomplete Reaction - Insufficient catalyst activity or amount. - Low reaction temperature or short reaction time. - Poor quality of starting materials (e.g., wet solvents or reagents).- Increase the amount of catalyst or use a more active catalyst. - Increase the reaction temperature or prolong the reaction time, while monitoring for byproduct formation. - Ensure all solvents and reagents are anhydrous, as water can inhibit the reaction.
Formation of Multiple Byproducts - Presence of impurities in the starting material. - Over-reaction or side reactions due to harsh conditions. - Formation of di-isopropylidene protected species.- Use highly pure D-ribose and other reagents. - Optimize reaction conditions to be as mild as possible. - Control the stoichiometry of acetone or its equivalent to favor the formation of the mono-isopropylidene product.
Difficult Purification - Co-elution of the desired product with impurities or anomers. - Oily or syrupy nature of the product.- Utilize flash column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate).[1] - Consider using a different stationary phase for chromatography if co-elution is a persistent issue. - Ensure complete removal of the solvent after extraction to obtain a more manageable residue.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the synthesis of this compound?

A1: The catalyst, typically an acid, facilitates the reaction between the diol of D-ribose and acetone (or an acetone equivalent like 2,2-dimethoxypropane) to form the cyclic isopropylidene ketal. It protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the ribose.

Q2: Which catalysts are commonly used for this synthesis?

A2: Common catalysts include strong protic acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids such as tin(II) chloride (SnCl₂·2H₂O).

Q3: What are the advantages of using ultrasound-assisted synthesis for this reaction?

A3: Ultrasound-assisted synthesis can lead to significantly shorter reaction times and high yields, often without the need for extensive purification of the product.[2] The ultrasonic irradiation provides the energy for the reaction to proceed efficiently.

Q4: How can I confirm the formation of the desired β-anomer?

A4: The stereochemistry of the product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the anomeric proton (H-1) and the adjacent proton (H-2) are characteristic for α- and β-anomers. For β-D-ribofuranosides, the coupling constant J₁,₂ is typically small or close to zero.[3]

Q5: What are common side products in this reaction?

A5: Besides the α-anomer, potential side products include the corresponding pyranose form of the sugar, di-O-isopropylidene derivatives, and products resulting from the opening of the furanose ring under harsh acidic conditions.

Catalyst Performance Data

The selection of a catalyst is crucial for the efficient synthesis of this compound. Below is a summary of reported yields and reaction conditions for different catalytic systems.

Catalyst Reagents Reaction Conditions Yield (%) Reference
Conc. H₂SO₄D-ribose, Acetone, MethanolRoom temperature, 48 hours90[1]
UltrasoundD-ribose, Acetone, MethanolNot specifiedHigh[2]

Note: The ultrasound-assisted method is reported to be high-yielding, but specific quantitative data from a detailed protocol is not available in the cited literature.

Experimental Protocols

Method 1: Concentrated Sulfuric Acid Catalysis

This protocol describes the synthesis of this compound using concentrated sulfuric acid as the catalyst.

Materials:

  • D-ribose

  • Acetone (anhydrous)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Suspend D-ribose (e.g., 20.0 g, 133.2 mmol) in a mixture of acetone (100 mL) and methanol (100 mL) at room temperature.[1]

  • Slowly add concentrated sulfuric acid (10 mL) to the suspension with stirring.[1]

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, carefully add solid sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[1]

  • Filter the mixture to remove insoluble solids and concentrate the filtrate under reduced pressure.[1]

  • Extract the concentrated residue with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.[1]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (e.g., 5:1 v/v) eluent to obtain the pure product.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials (D-ribose, Acetone, Methanol) Reaction Reaction Vessel (Acid Catalyst) Start->Reaction Add Neutralization Neutralization (e.g., NaHCO3) Reaction->Neutralization Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Neutralization->Extraction Drying Drying of Organic Phase (e.g., MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Product (Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside) Purification->Product

Caption: General workflow for the synthesis and purification.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, precise structural elucidation of carbohydrate intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a key building block in the synthesis of various biologically active molecules.[1] To offer a comprehensive perspective, its spectral characteristics are compared with two structurally related alternatives: its 5-O-acetylated derivative and the corresponding isopropyl glycoside.

¹H and ¹³C NMR Data Comparison

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and two common analogs. All data was acquired in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

AssignmentThis compoundMethyl 5-O-acetyl-2,3-O-isopropylidene-beta-D-ribofuranosideIsopropyl 2,3-O-isopropylidene-beta-D-ribofuranoside
H14.97 (s)4.97 (s)5.17 (s)
H24.58 (d, J=6.0 Hz)4.59 (d, J=5.86 Hz)4.56 (d, J=5.86 Hz)
H34.83 (d, J=5.7 Hz)4.66 (dd, J=5.86, 0.73 Hz)4.85 (d, J=5.86 Hz)
H44.42 (t, J=2.7 Hz)4.35 (td, J=7.69, 6.59, 1.10 Hz)4.39 (t, J=2.20, 2.57 Hz)
H5, H5'3.56-3.72 (m)4.11 (dd, J=7.69, 11.35 Hz), 4.09 (dd, J=6.59, 11.35 Hz)3.70 (dd, J=2.20, 12.08 Hz), 3.61 (b)
OCH₃3.43 (s)3.31 (s)-
C(CH₃)₂1.49 (s), 1.32 (s)1.48 (s), 1.31 (s)1.48 (s), 1.31 (s)
OAc-2.08 (s)-
OCH(CH₃)₂--3.98 (q, J=6.22 Hz), 1.23 (d, J=6.22 Hz), 1.19 (d, J=5.86 Hz)

Data sourced from references[2][3][4].

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

AssignmentThis compoundMethyl 5-O-acetyl-2,3-O-isopropylidene-beta-D-ribofuranosideIsopropyl 2,3-O-isopropylidene-beta-D-ribofuranoside
C1110.22109.64107.24
C286.0485.4386.66
C381.7082.1281.87
C488.5984.4888.47
C564.2264.8764.19
OCH₃55.7055.14-
C (CH₃)₂112.33112.79112.18
C(C H₃)₂26.57, 24.9326.65, 25.2226.56, 24.87
OAc (C=O)-170.76-
OAc (CH₃)-21.01-
OC H(CH₃)₂--71.22
OCH(C H₃)₂--23.34, 21.86

Data sourced from reference[2].

Experimental Workflow and Protocols

The structural characterization of these carbohydrate derivatives by NMR follows a standardized workflow, from sample preparation to spectral analysis.

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh 1-10 mg of Carbohydrate Dissolve Dissolve in 0.5-0.6 mL Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Spectrometer Insert Sample into NMR Spectrometer Transfer->Spectrometer Setup Load Standard Acquisition Parameters Spectrometer->Setup Acquire1H Acquire 1D ¹H Spectrum Setup->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC) as needed Acquire13C->Acquire2D Process Fourier Transform & Phase Correction Acquire2D->Process Reference Reference Spectra (e.g., TMS or residual solvent) Process->Reference Assign Assign Signals Reference->Assign Interpret Interpret Data & Elucidate Structure Assign->Interpret

Caption: General NMR Experimental Workflow.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh between 5-10 mg of the carbohydrate sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For compounds with poor solubility, other deuterated solvents like DMSO-d₆ or CD₃OD may be used.

  • Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • For ¹H NMR, the spectral width is generally set to cover a range of 0-12 ppm. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, a wider spectral width of 0-220 ppm is used. Proton-decoupled spectra are standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are often required.

  • Spectra are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

  • The resulting spectra are phased and baseline corrected.

  • Chemical shifts are assigned to the corresponding nuclei based on their multiplicity, integration (for ¹H), and comparison with data from related compounds and 2D NMR experiments (like COSY and HSQC) if necessary.

This guide provides the fundamental NMR data and protocols necessary for the characterization of this compound and its derivatives, facilitating efficient and accurate structural verification in a research and development setting.

References

Navigating the Complex World of Glycosylation: A Mass Spectrometry-Based Comparison of Protected Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the precise structural analysis of carbohydrates is paramount. This guide provides a comparative overview of the mass spectrometry analysis of "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" and a closely related protected monosaccharide, "α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-". By examining their fragmentation patterns, this document aims to equip researchers with the necessary insights for unambiguous compound identification and characterization.

The analysis of protected monosaccharides, fundamental building blocks in the synthesis of complex carbohydrates and nucleoside analogues, presents unique challenges. Mass spectrometry, a powerful analytical technique, offers a pathway to elucidate their structures through detailed fragmentation analysis. This guide delves into the expected and observed fragmentation patterns of this compound and compares it with the experimentally determined mass spectrum of α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-.

Comparative Fragmentation Analysis

The structural similarities and differences between this compound and its analogue, α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-, lead to both common and distinct fragmentation pathways under mass spectrometric analysis. The presence of the isopropylidene protecting group is a key determinant in the fragmentation behavior of both molecules.

Below is a comparative table summarizing the key mass-to-charge ratios (m/z) and their corresponding fragment ions for the two compounds.

This compound (Predicted) α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- (Observed)
Fragment Ion m/z
[M-CH₃]⁺189
[M-OCH₃]⁺173
[M-C₃H₆O]⁺146
[C₄H₇O₃]⁺ (from ribose core)103
[C₃H₅O]⁺ (from isopropylidene)57

Deciphering the Fragmentation Pathways

The fragmentation of these protected monosaccharides is initiated by the ionization process, which can be achieved through various techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting molecular ions are often unstable and undergo a series of fragmentation events to produce smaller, more stable ions.

Fragmentation of this compound

The fragmentation of this compound is expected to proceed through the loss of the methyl group, the methoxy group, and fragments arising from the cleavage of the isopropylidene and ribofuranose rings.

M+ (m/z 204) M+ (m/z 204) m/z 189 m/z 189 M+ (m/z 204)->m/z 189 -CH3 m/z 173 m/z 173 M+ (m/z 204)->m/z 173 -OCH3 m/z 146 m/z 146 m/z 189->m/z 146 -C3H6O m/z 103 m/z 103 m/z 146->m/z 103 -C2H3O

Predicted fragmentation of this compound.

Fragmentation of α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-

The fragmentation of this di-protected xylofuranose derivative follows a similar logic, with initial losses of methyl groups from the isopropylidene protectors, followed by cleavages within the sugar ring.

M+ (m/z 230) M+ (m/z 230) m/z 215 m/z 215 M+ (m/z 230)->m/z 215 -CH3 m/z 172 m/z 172 m/z 215->m/z 172 -C3H6O m/z 115 m/z 115 m/z 172->m/z 115 -C3H5O m/z 57 m/z 57 m/z 115->m/z 57 -C4H6O

Observed fragmentation of α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-.

Experimental Protocols

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, samples are typically dissolved in a volatile organic solvent such as methanol or dichloromethane. Derivatization to more volatile species may be necessary for unprotected monosaccharides but is generally not required for protected analogues like the ones discussed.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of polar compounds.

  • Mass Spectrometer: An electron ionization (EI) source is commonly used for the analysis of small molecules. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Typically scanned from m/z 40 to 400.

  • GC Program: An appropriate temperature gradient is used to ensure the separation of the analyte from any impurities.

Conclusion

Navigating the Analysis of "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" Synthesis: A Comparative Guide to HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, the ability to accurately and efficiently monitor reaction progress and assess product purity is paramount. The synthesis of "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside," a key intermediate, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the analysis of its reaction mixtures, offering experimental protocols and data to inform your analytical strategy.

The synthesis of this compound from D-ribose typically involves an acid-catalyzed reaction with acetone and methanol. This process can yield a mixture of the desired beta-anomer, the undesired alpha-anomer, unreacted D-ribose, and potentially other byproducts. Effective chromatographic analysis is therefore essential to distinguish these components and ensure the purity of the final product.

At a Glance: HPLC vs. TLC for Reaction Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Separation based on differential migration of analytes up a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.
Resolution High resolution, capable of separating closely related compounds like anomers.Lower resolution compared to HPLC, may not fully separate anomers.
Quantification Highly quantitative with appropriate detectors (e.g., UV, CAD, RI).Primarily semi-quantitative, though quantitative analysis is possible with densitometry.
Speed Slower analysis time per sample compared to TLC.Rapid analysis of multiple samples simultaneously.
Cost Higher initial instrument cost and ongoing operational costs.Low cost for plates, solvents, and developing chambers.
Throughput Lower throughput, samples are analyzed sequentially.High throughput, multiple samples can be run on a single plate.
Ideal Use Case Precise quantitative analysis, separation of complex mixtures and anomers, purity confirmation.Rapid reaction monitoring, qualitative assessment of reaction completion, screening of solvent systems for column chromatography.

In-Depth Analysis: Performance Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior separation efficiency and is the preferred method for the quantitative analysis of the "this compound" reaction mixture, particularly for resolving the alpha and beta anomers.

Alternative HPLC Approaches:

  • Chiral Chromatography: Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® columns, are highly effective in separating anomers of carbohydrates and their derivatives. The different spatial arrangements of the anomers lead to differential interactions with the chiral selector, enabling their separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like protected sugars. The stationary phase is polar, and the mobile phase is a mixture of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This technique can provide alternative selectivity for the separation of ribofuranoside derivatives.

  • Detection: Since "this compound" lacks a strong UV chromophore, universal detectors such as a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) are recommended for sensitive detection.

Representative HPLC Method (Hypothetical):

ParameterValue
Column Chiralpak® AD-H (or similar amylose-based chiral column), 250 x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI) or Charged Aerosol Detector (CAD)
Column Temperature 25 °C
Injection Volume 10 µL

Expected Elution Profile (Hypothetical Retention Times):

CompoundRetention Time (min)
Methyl 2,3-O-isopropylidene-alpha-D-ribofuranoside~ 8.5
This compound~ 10.2
Unreacted D-RiboseWould likely not elute under these normal-phase conditions
Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, real-time monitoring of the synthesis of "this compound". Its simplicity and low cost make it ideal for tracking the consumption of starting materials and the formation of the product.

TLC Performance Data:

Mobile Phase (Hexane:Ethyl Acetate)Rf of this compoundObservations
7:3 (v/v)Not explicitly reported, but used for reaction monitoring.[1]Suitable for monitoring the progress of the reaction.
5:1 (v/v)~ 0.2Provides good separation for purification purposes.

Experimental Protocols

HPLC Analysis Protocol (Representative)

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
  • Dilute the aliquot with the mobile phase (Hexane/Isopropanol) to an appropriate concentration (e.g., 1 mg/mL).
  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase (Hexane/Isopropanol, 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Set the detector (RI or CAD) to the appropriate sensitivity.
  • Inject the prepared sample.

3. Data Analysis:

  • Identify the peaks corresponding to the alpha and beta anomers based on their retention times (the beta anomer is typically the major product).
  • Integrate the peak areas to determine the relative percentages of the anomers and assess the reaction conversion and purity.

TLC Analysis Protocol

1. Plate Preparation:

  • Use commercially available silica gel 60 F254 plates.
  • With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

2. Sample Application:

  • Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate).
  • Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.
  • Also spot the starting material (D-ribose) and, if available, a pure standard of the product as references.

3. Development:

  • Place a small amount of the developing solvent (e.g., Hexane:Ethyl Acetate, 5:1) into a TLC chamber and allow it to saturate.
  • Place the spotted TLC plate into the chamber and allow the solvent front to ascend to near the top of the plate.

4. Visualization:

  • Remove the plate from the chamber and mark the solvent front with a pencil.
  • Dry the plate thoroughly.
  • Visualize the spots. Since carbohydrates are often not UV active, a chemical stain is necessary.
  • p-Anisaldehyde Stain: Spray the plate with a solution of p-anisaldehyde, sulfuric acid, and ethanol. Gently heat the plate with a heat gun until colored spots appear. Carbohydrates typically give a range of colors.
  • Potassium Permanganate Stain: Spray the plate with a solution of potassium permanganate. Compounds with oxidizable functional groups will appear as yellow-brown spots on a purple background.

5. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
  • Compare the Rf value of the product spot to that of the standard. The disappearance of the starting material spot (which will remain at the origin) and the appearance of the product spot indicate reaction progress.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of the "this compound" reaction mixture.

Analytical Workflow cluster_synthesis Synthesis cluster_analysis Chromatographic Analysis cluster_tlc_steps TLC Workflow cluster_hplc_steps HPLC Workflow start D-Ribose + Acetone/Methanol (H+) reaction Reaction Mixture (α/β anomers, starting material, byproducts) start->reaction tlc TLC Analysis (Rapid Monitoring) reaction->tlc Qualitative Check hplc HPLC Analysis (Quantitative Separation) reaction->hplc Quantitative Analysis tlc_spot Spotting tlc->tlc_spot hplc_prep Sample Preparation (Dilution/Filtration) hplc->hplc_prep tlc_dev Development (Hexane:EtOAc) tlc_spot->tlc_dev tlc_vis Visualization (Staining) tlc_dev->tlc_vis tlc_result Rf Value (Reaction Progress) tlc_vis->tlc_result tlc_result->hplc Informs HPLC method or purification strategy hplc_sep Chiral HPLC Separation (e.g., Chiralpak AD-H) hplc_prep->hplc_sep hplc_det Detection (RI or CAD) hplc_sep->hplc_det hplc_result Retention Times & Peak Areas (Anomer Ratio & Purity) hplc_det->hplc_result

Caption: Workflow for HPLC and TLC analysis of the reaction.

Conclusion

Both HPLC and TLC are valuable techniques for the analysis of "this compound" reaction mixtures, each with distinct advantages. TLC serves as a rapid and cost-effective tool for routine reaction monitoring, while HPLC provides the high-resolution separation necessary for accurate quantitative analysis and the critical differentiation of anomers. For comprehensive quality control and process understanding in a research and drug development setting, a combined approach is recommended: utilizing TLC for frequent, in-process checks and employing a validated HPLC method for final product analysis and purity certification.

References

Comparison of different protecting groups for ribose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic protection and deprotection of hydroxyl groups are fundamental to the chemical synthesis of ribose derivatives, nucleosides, and complex oligosaccharides. The polyfunctional nature of ribose necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. This guide provides an objective comparison of three major classes of protecting groups for ribose—silyl ethers, acetals, and acyl esters—supported by experimental data and detailed protocols to assist researchers in designing robust synthetic strategies.

Comparison of Performance

The selection of an appropriate protecting group is contingent on its stability to various reaction conditions, ease of introduction and removal, and its influence on the reactivity of the remaining functional groups. The following table summarizes the performance of common protecting groups used in ribose synthesis.

Protecting Group ClassExample(s)Protection ConditionsDeprotection ConditionsYield (Typical)StabilityKey AdvantagesKey Disadvantages
Silyl Ethers TBDMS, TIPS, TBDPSSilyl chloride (e.g., TBDMSCl), Imidazole, DMF, RTFluoride source (e.g., TBAF in THF); Acidic conditions (e.g., cat. AcCl in MeOH)[1][2]>90%[3]Stable to basic/nucleophilic reagents, mild oxidation/reduction. Stability: TMS < TBDMS < TIPS < TBDPS[1][3][4]Tunable stability, high yields, orthogonal to many other groups, regioselective protection of primary -OH.[3][4][5]Labile to strong acids and fluoride ions; can be bulky.[1][3]
Acetals/Ketals Isopropylidene, BenzylideneAcetone or 2,2-dimethoxypropane, acid catalyst (e.g., H₂SO₄, TsOH), RTAqueous acid (e.g., AcOH/H₂O, HCl)[6][7]80-95%Stable to basic, organometallic, and reducing reagents.[8]Protects vicinal cis-diols simultaneously, rigidifies the furanose ring.Labile to acidic conditions; deprotection of benzylidene can be problematic in purine derivatives.[9][10]
Acyl Esters Acetyl (Ac), Benzoyl (Bz)Acetic anhydride, pyridine or cat. In(OTf)₃, RT[11][12]Basic conditions (e.g., NaOMe in MeOH - Zemplén deacetylation); Amines.[13]60-95%[11][12]Stable to acidic conditions, hydrogenation.Can act as participating groups to influence stereoselectivity (e.g., 1,2-trans-glycosylation).[14]Prone to acyl migration under basic conditions; not orthogonal to base-labile groups.[15][16]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the protection and deprotection of ribose hydroxyl groups.

Silyl Ether Protection: 5-O-tert-Butyldiphenylsilyl (TBDPS) D-Ribose

This protocol describes the regioselective protection of the primary 5-hydroxyl group of D-ribose.

Materials:

  • D-Ribose

  • Anhydrous Pyridine

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend D-ribose (1.0 equiv.) in anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBDPSCl (1.05 equiv.) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 5-O-TBDPS-protected ribose.

Acetal Protection: 2,3-O-Isopropylidene-D-ribofuranose

This protocol protects the cis-2,3-diol of D-ribose, favoring the furanose form.

Materials:

  • D-Ribose

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

  • Suspend D-ribose (1.0 equiv.) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.[6]

  • Add a catalytic amount of concentrated H₂SO₄ or TsOH to the suspension.

  • Stir the mixture at room temperature for 4-8 hours. The suspension should become a clear solution. Monitor by TLC.

  • Once the starting material is consumed, neutralize the acid by adding anhydrous Na₂CO₃ and stir for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product can often be used without further purification or can be purified by crystallization or column chromatography.

Peracetylation of D-Ribose (1,2,3,5-tetra-O-acetyl-D-ribose)

This protocol protects all hydroxyl groups as acetyl esters.

Materials:

  • D-Ribose

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine or Indium(III) triflate (In(OTf)₃) as a catalyst.[12]

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-ribose (1.0 equiv.) in anhydrous pyridine (if used as catalyst and solvent) and cool to 0 °C.

  • Slowly add acetic anhydride (5.0 equiv.).

  • Stir the reaction at room temperature for 12 hours.

  • Alternatively, for a pyridine-free method, add D-ribose to acetic anhydride (30 equiv.) and add a catalytic amount of In(OTf)₃ (0.05 equiv.) at 0 °C, then stir for 1 hour.[12]

  • Pour the reaction mixture onto ice water and extract with EtOAc.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the peracetylated ribose, often as a mixture of α/β anomers.[11]

Deprotection Protocols

Silyl Ether (TBAF Deprotection):

  • Dissolve the silyl-protected ribose derivative in anhydrous Tetrahydrofuran (THF).

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv.) dropwise at room temperature.[1]

  • Stir for 1-4 hours and monitor by TLC.

  • Quench with saturated aqueous ammonium chloride solution and extract with EtOAc.

  • Wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Acetal (Acidic Hydrolysis):

  • Dissolve the acetal-protected compound in a mixture of acetic acid and water (e.g., 80% aqueous AcOH).[7]

  • Stir at room temperature or with gentle heating (e.g., 40-60 °C) until TLC indicates complete deprotection.

  • Remove the solvent under reduced pressure (co-evaporating with toluene can help remove acetic acid) to obtain the deprotected product.

Acyl Ester (Zemplén Deacetylation):

  • Dissolve the acetylated sugar in anhydrous methanol (MeOH).

  • Add a catalytic amount of sodium methoxide (NaOMe) solution (0.5 M in MeOH) until the pH is ~9-10.[13]

  • Stir at room temperature and monitor by TLC. The reaction is typically rapid (15-60 min).

  • Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate to yield the deprotected sugar.

Visualizing Workflows and Logic

Diagrams created using DOT language help clarify complex experimental sequences and logical relationships between different protecting groups.

Protection_Deprotection_Workflow cluster_Silyl Silyl Ether Strategy cluster_Acetal Acetal Strategy cluster_Acyl Acyl Ester Strategy Ribose_S D-Ribose Protected_S 5-O-TBDPS-Ribose Ribose_S->Protected_S TBDPSCl, Pyridine Product_S Selectively Modified Ribose Derivative Protected_S->Product_S Reaction at 2,3-OH Deprotected_S Final Product Product_S->Deprotected_S TBAF, THF Ribose_A D-Ribose Protected_A 2,3-O-Isopropylidene- ribofuranose Ribose_A->Protected_A Acetone, H₂SO₄ (cat.) Product_A Selectively Modified Ribose Derivative Protected_A->Product_A Reaction at 5-OH Deprotected_A Final Product Product_A->Deprotected_A aq. AcOH Ribose_Ac D-Ribose Protected_Ac 1,2,3,5-tetra-O-acetyl-D-ribose Ribose_Ac->Protected_Ac Ac₂O, Pyridine Product_Ac Selectively Deprotected Intermediate (e.g., 5-OH free) Protected_Ac->Product_Ac Regioselective Deacetylation Deprotected_Ac Final Product Product_Ac->Deprotected_Ac NaOMe, MeOH

Caption: General workflows for ribose modification using different protecting group strategies.

Orthogonal_Strategy Start D-Ribose Step1 Protect 5-OH (5-O-TBDPS-Ribose) Start->Step1 TBDPSCl Step2 Protect 2,3-OH (2,3-O-Isopropylidene- 5-O-TBDPS-Ribose) Step1->Step2 Acetone, H⁺ Step3 Deprotect 5-OH (2,3-O-Isopropylidene-Ribose) Step2->Step3 TBAF (Silyl Deprotection) Step4 Modify 5-OH Step3->Step4 Reagent End Deprotect 2,3-OH (Final Modified Ribose) Step4->End aq. Acid (Acetal Deprotection)

Caption: An example of an orthogonal protection strategy for selective ribose modification.

References

A Comparative Guide to Ribose Donors in Glycosylation: The Role of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of nucleosides and other glycoconjugates, the choice of the ribose donor is a critical factor that dictates the efficiency, stereoselectivity, and overall success of the glycosylation reaction. This guide provides an objective comparison of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside with other commonly employed ribose donors, supported by available experimental data.

Executive Summary

This compound is a versatile ribose donor, particularly useful in synthetic schemes requiring specific protection strategies. Its key feature is the rigid isopropylidene group protecting the 2' and 3'-hydroxyl groups, which influences its reactivity and the stereochemical outcome of the glycosylation. This guide will delve into a comparative analysis of this donor against more conventional donors like acylated and silylated ribofuranose derivatives, primarily within the context of N-glycosylation for nucleoside synthesis.

Comparison of Ribose Donors: Performance and Characteristics

The selection of a ribose donor is often a balance between reactivity and stability. The "armed-disarmed" principle is a key concept where electron-donating protecting groups (like benzyl ethers) create a more reactive "armed" donor, while electron-withdrawing groups (like acetyl or benzoyl esters) lead to a more stable, less reactive "disarmed" donor. The isopropylidene group in this compound can be considered to confer an intermediate level of reactivity.

Below is a summary of quantitative data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, and thus, these values should be interpreted with consideration of the specific reaction conditions.

Table 1: Comparison of Ribose Donors in N-Glycosylation of Pyrimidine Bases

Ribose DonorNucleobaseCatalyst/PromoterSolventYield (%)Anomeric Ratio (β:α)Reference
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosideThymineNaHDMF~60Not specified[1]
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated ThymineTMSOTfAcetonitrile85>95:5[2]
1-chloro-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranoseSilylated ThymineNoneDichloromethane9285:15[3]

Table 2: Comparison of Ribose Donors in N-Glycosylation of Purine Bases

Ribose DonorNucleobaseCatalyst/PromoterSolventYield (%)Anomeric Ratio (β:α)Reference
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 6-chloropurineTMSOTfAcetonitrile77Not specified[4]
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated N6-benzoyladenineTMSOTfAcetonitrileQuantitativeN9-β isomer[4]
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosideAdenineNaHDMFModerateNot specified[1]

Experimental Protocols

General Procedure for Vorbrüggen (Silyl-Hilbert-Johnson) Glycosylation

The Vorbrüggen reaction is a widely used method for the synthesis of nucleosides.[5] It involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid.

Materials:

  • Nucleobase (e.g., thymine, adenine)

  • Hexamethyldisilazane (HMDS)

  • Catalytic amount of ammonium sulfate or trimethylsilyl chloride

  • Protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), SnCl₄)

Procedure:

  • Silylation of the Nucleobase: A suspension of the nucleobase in a suitable solvent (e.g., 1,2-dichloroethane) is treated with HMDS and a catalytic amount of ammonium sulfate. The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated base. The solvent and excess HMDS are removed under reduced pressure.

  • Glycosylation: The silylated nucleobase is dissolved in an anhydrous solvent. The protected ribose donor is added, followed by the Lewis acid catalyst at an appropriate temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This protocol describes a facile synthesis of the title compound from D-ribose.[6][7]

Materials:

  • D-ribose

  • Acetone

  • Methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate

Procedure:

  • D-ribose is suspended in a mixture of acetone and methanol at room temperature.[7]

  • Concentrated sulfuric acid is added slowly, and the mixture is stirred for an extended period (e.g., 48 hours).[7]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is neutralized by the addition of solid sodium bicarbonate.

  • The insoluble solids are filtered off, and the filtrate is concentrated.

  • The residue is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the product.[7] An ultrasound-assisted version of this synthesis has also been reported to achieve high yields in shorter reaction times.[6]

Visualizing Glycosylation Concepts

To better understand the principles governing glycosylation reactions, the following diagrams illustrate a key synthetic pathway and a fundamental concept of donor reactivity.

Vorbruggen_Reaction cluster_silylation Silylation cluster_glycosylation Glycosylation Nucleobase Nucleobase Silylated_Nucleobase Silylated_Nucleobase Nucleobase->Silylated_Nucleobase HMDS, (NH4)2SO4 Protected_Nucleoside Protected β-Nucleoside Silylated_Nucleobase->Protected_Nucleoside Nucleophilic Attack Protected_Ribose Protected Ribose (e.g., Acylated) Oxocarbenium_Ion Oxocarbenium Ion Intermediate Protected_Ribose->Oxocarbenium_Ion Lewis Acid (e.g., TMSOTf) Oxocarbenium_Ion->Protected_Nucleoside

Caption: Workflow of the Vorbrüggen (Silyl-Hilbert-Johnson) glycosylation reaction.

Caption: The "Armed-Disarmed" principle in glycosylation, illustrating donor reactivity.

Conclusion

This compound presents a valuable option in the synthetic chemist's toolkit for ribosylation. Its unique protecting group pattern offers a balance of stability and reactivity that can be advantageous in specific synthetic routes. While peracylated donors often provide high yields and excellent β-selectivity in Vorbrüggen-type reactions due to neighboring group participation, the isopropylidene-protected donor may require different activation conditions and can be a precursor to other functionalized ribose derivatives. The choice of the optimal ribose donor will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy. Further systematic studies directly comparing a wider range of ribose donors under standardized conditions would be highly beneficial to the field.

References

Purity Assessment of Synthesized Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various biologically active molecules.[1] The performance of various techniques is evaluated, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Executive Summary

The purity of this compound is critical for its use in further chemical transformations. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) in determining the purity of this compound. Quantitative NMR (qNMR) emerges as a highly accurate primary method, particularly for a compound lacking a strong chromophore. HPLC and GC offer excellent separation capabilities for identifying and quantifying impurities, while TLC serves as a rapid, qualitative tool for reaction monitoring and preliminary purity checks.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and throughput. Below is a comparative summary of the most common methods.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
qNMR Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise, requires no reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.≥98.0%[2]
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating closely related impurities, including anomers; suitable for non-volatile compounds.May require derivatization for detection if the compound lacks a chromophore, method development can be time-consuming.>98.0% (with suitable detector)
GC Partitioning of volatile analytes between a stationary phase and a carrier gas.High efficiency and sensitivity, especially with a Flame Ionization Detector (FID).Requires derivatization to increase volatility, not suitable for thermally labile compounds.>98.0%[3][4][5]
TLC Separation based on differential adsorption on a solid stationary phase.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Not quantitative, lower resolution compared to HPLC and GC.Qualitative Assessment

Potential Impurities in Synthesis

The synthesis of this compound typically involves the reaction of D-ribose with acetone in the presence of an acid catalyst, followed by methylation. Potential impurities that may arise during this process include:

  • Unreacted D-ribose: The starting material for the synthesis.

  • Methyl alpha-D-ribofuranoside: The alpha anomer formed during methylation.

  • Partially protected intermediates: Ribofuranosides with only one hydroxyl group protected by the isopropylidene group.

  • Oxidation byproducts: Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid.[6]

Accurate identification and quantification of these impurities are crucial for ensuring the quality of the final product.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

This method allows for the direct determination of purity without the need for a specific reference standard of the analyte.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of an internal standard (e.g., maleic acid) into a clean NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

Data Acquisition:

  • Pulse Sequence: Standard 1D proton experiment.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

Data Analysis:

  • Integrate a well-resolved signal of the analyte (e.g., the anomeric proton at ~4.97 ppm) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the target compound from its impurities, especially anomers.

Instrumentation: HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: Amino-based column (e.g., Shodex Asahipak NH2P-50 4E) for normal-phase or a C18 column for reversed-phase chromatography.

  • Mobile Phase: A gradient of acetonitrile and water is typically used for normal-phase separation of carbohydrates. For example, starting with 85% acetonitrile and grading to 65% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (to control anomer separation)[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Gas Chromatography (GC)

GC is a high-resolution technique suitable for volatile compounds. Derivatization is necessary for carbohydrates.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Derivatization (Silylation):

  • Dry a sample of ~5 mg of the compound under vacuum.

  • Add 200 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

Thin-Layer Chromatography (TLC)

TLC is a quick and easy method for monitoring the progress of the synthesis and for a preliminary check of purity.

Procedure:

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 2:1 v/v).

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a volatile solvent like ethyl acetate.

  • Spotting: Apply a small spot of each sample to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Rf Value: The retention factor (Rf) can be calculated to help identify the compound. For this compound, a typical Rf value is around 0.4 in a 2:1 hexane:ethyl acetate system.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment D_ribose D-Ribose Acetone Acetone, H+ D_ribose->Acetone Isopropylidene protection Methylation Methylation Acetone->Methylation Crude_Product Crude Product Methylation->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Purification->Pure_Product TLC TLC (Qualitative) Pure_Product->TLC qNMR qNMR (Quantitative) Pure_Product->qNMR HPLC HPLC (Quantitative) Pure_Product->HPLC GC GC (Quantitative) Pure_Product->GC Purity_Report Purity Report TLC->Purity_Report qNMR->Purity_Report HPLC->Purity_Report GC->Purity_Report

Caption: Workflow for the synthesis, purification, and purity assessment of the target compound.

Logical Relationship of Analytical Techniques

G cluster_primary Primary Quantitative Methods cluster_orthogonal Orthogonal Quantitative Methods cluster_qualitative Qualitative Screening center_node Purity Assessment of Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside qNMR Quantitative NMR (qNMR) (High Accuracy) center_node->qNMR Absolute Quantification HPLC HPLC (Anomer Separation) center_node->HPLC Impurity Profiling GC GC (High Sensitivity) center_node->GC Volatile Impurity Analysis TLC Thin-Layer Chromatography (TLC) (Rapid Monitoring) center_node->TLC Reaction Progress qNMR->HPLC Cross-validation HPLC->GC Method Comparison

References

A Comparative Guide to the X-ray Crystallographic Data of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Structural Features

This guide provides a comprehensive comparison of X-ray crystallographic data for derivatives of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a crucial building block in medicinal chemistry. Understanding the precise three-dimensional structure of these molecules is paramount for rational drug design and the development of novel therapeutics. This document summarizes key crystallographic parameters, offers detailed experimental protocols for structural determination, and presents alternative characterization methods.

Unveiling Molecular Architecture: A Comparison of Crystal Structures

The primary method for elucidating the definitive three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters. Below is a comparison of the crystallographic data for the parent compound, methyl-β-D-ribofuranoside, and a key derivative.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Methyl-β-D-ribofuranosideC₆H₁₂O₅OrthorhombicP2₁2₁2₁4.859524.16212.8769090901511.848
N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate[C₁₂H₂₄NO₄]⁺[C₇H₇O₃S]⁻·1.5H₂OMonoclinicP2₁

Note: Detailed unit cell parameters for the trimethylammonium derivative were not available in the public search results. The space group has been identified.

The Blueprint of Discovery: Experimental Protocols

The determination of a crystal structure through X-ray diffraction follows a meticulous workflow. The following provides a generalized protocol for small molecule single-crystal X-ray diffraction, which is applicable to the derivatives of this compound.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

  • Crystallization: Crystals of ribofuranoside derivatives can be grown by slow evaporation of a saturated solution. Common solvent systems include methanol, ethanol, ethyl acetate, or mixtures thereof.

  • Selection: A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects, is selected under a microscope.

Data Collection

The selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage.

  • Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.

Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. The data is then scaled and corrected for various experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

A Broader Perspective: Alternative Characterization Methods

While single-crystal X-ray diffraction provides the most definitive structural data, other spectroscopic techniques are essential for characterizing these molecules, particularly in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity and stereochemistry of organic molecules. For this compound derivatives, NMR can confirm the presence of the isopropylidene group and provide information about the conformation of the furanose ring in solution.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). This technique is crucial for confirming the identity of synthesized derivatives.

Visualizing the Process and Molecular Relationships

To better understand the workflow and the chemical relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Comparison synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution data_analysis Data Analysis structure_solution->data_analysis comparison Comparison with Alternatives data_analysis->comparison

Experimental Workflow for X-ray Crystallography.

logical_relationship cluster_derivatives Derivatives at 5-position parent Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside tosyl 5-O-Tosyl parent->tosyl benzyl 5-O-Benzyl parent->benzyl trityl 5-O-Trityl parent->trityl acetyl 5-O-Acetyl parent->acetyl

Relationship between the parent compound and its derivatives.

A Comparative Guide to the Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The selective protection of hydroxyl groups in carbohydrates is a cornerstone of glycochemistry and a critical step in the synthesis of numerous biologically active molecules, including nucleoside analogues and other pharmaceuticals. Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a key intermediate in many of these synthetic pathways. This guide provides a comparative analysis of two prominent methods for its synthesis: the traditional acid-catalyzed approach and a modern ultrasound-assisted method. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The synthesis of this compound from D-ribose can be efficiently achieved through different protocols. Below is a summary of the key quantitative data for a conventional acid-catalyzed method and an ultrasound-assisted synthesis, highlighting the differences in reaction conditions, duration, and yield.

ParameterConventional Acid-Catalyzed MethodUltrasound-Assisted Method
Starting Material D-riboseD-ribose
Reagents Acetone, Methanol, Concentrated Sulfuric AcidAcetone, Methanol, SnCl₂·2H₂O, Concentrated Sulfuric Acid
Reaction Time 48 hours1-4 hours[1]
Yield 90%[2]High (not explicitly quantified in the provided text)[3][4]
Purification Neutralization with NaHCO₃, filtration, extraction with ethyl acetate, and silica gel column chromatography[2]Not required[3][4]

Experimental Protocols

Conventional Acid-Catalyzed Synthesis

This method relies on the use of a strong acid catalyst to promote the formation of the isopropylidene acetal.

Methodology:

  • D-ribose (20.0 g, 133.2 mmol) is suspended in a mixture of acetone (100 mL) and methanol (100 mL) at room temperature.[2]

  • Concentrated sulfuric acid (10 mL) is slowly added to the suspension.[2]

  • The reaction mixture is stirred for 48 hours at room temperature, with the progress monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, solid sodium bicarbonate (NaHCO₃) is carefully added to neutralize the sulfuric acid.[2]

  • The insoluble salts are removed by filtration.[2]

  • The filtrate is concentrated under reduced pressure.[2]

  • The resulting residue is extracted with ethyl acetate.[2]

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.[2]

  • The crude product is purified by silica gel flash column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to yield the final product as a light yellow oil.[2]

Ultrasound-Assisted Synthesis

This modern approach utilizes ultrasonic irradiation as an energy source to accelerate the reaction, offering significant advantages in terms of reaction time and procedural simplicity.[3][4]

Methodology:

  • D-ribose is reacted with acetone and methanol in the presence of stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated sulfuric acid.[5][6]

  • The reaction mixture is subjected to ultrasonic irradiation.[3][4]

  • The reaction time is significantly shorter compared to the conventional method.[3][4]

  • A key advantage of this method is that it can achieve high yields without the need for subsequent purification of the acetonide.[3][4]

Logical Workflow for Method Selection

The choice between the conventional and ultrasound-assisted synthesis methods depends on several factors, including available equipment, desired throughput, and green chemistry considerations. The following diagram illustrates a logical workflow for selecting the appropriate method.

SynthesisMethodSelection Start Start: Need to synthesize Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside Equipment Ultrasound Reactor Available? Start->Equipment Time High Throughput Required? Equipment->Time Yes Conventional Select Conventional Acid-Catalyzed Synthesis Equipment->Conventional No Green Prioritize Green Chemistry? Time->Green Yes Time->Conventional No Ultrasound Select Ultrasound-Assisted Synthesis Green->Ultrasound Yes Green->Conventional No End End Ultrasound->End Conventional->End

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both the conventional acid-catalyzed and the ultrasound-assisted methods provide viable routes for the synthesis of this compound. The conventional method is robust and high-yielding, though it requires a significantly longer reaction time and a multi-step purification process.[2] In contrast, the ultrasound-assisted method presents a more efficient and environmentally friendly alternative, characterized by a drastically reduced reaction time and the elimination of the need for purification, making it an excellent choice for rapid and high-throughput synthesis.[3][4] Researchers should consider the trade-offs between reaction time, yield, and procedural complexity, as well as the availability of specialized equipment, when choosing the most appropriate method for their synthetic goals.

References

Benchmarking the efficiency of "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" in nucleoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of nucleoside analogues remains a cornerstone of therapeutic development, particularly in the fields of antiviral and anticancer research. The efficiency of these syntheses is critically dependent on the choice of starting materials and protective group strategies. Among the various protected ribose derivatives, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside serves as a key building block.[1] This guide provides a comparative analysis of its efficiency against alternative methods, supported by experimental data and detailed protocols.

I. Comparison of Synthetic Efficiency

The primary advantages of using this compound lie in its ability to selectively protect the 2' and 3'-hydroxyl groups of the ribose moiety. This directed protection is crucial for achieving desired regioselectivity during the critical glycosylation step, where the nucleobase is coupled with the sugar.

The use of protecting groups is a common strategy in nucleoside synthesis to control the reactivity of the sugar's hydroxyl groups.[2] Methods for synthesizing nucleosides are varied, including the Fischer method, which involves the displacement of an α-halogenose by a metal salt of a heterocycle, and the fusion method, which consists of heating a per-acylated sugar with a nucleobase.[2]

Below is a comparative summary of typical outcomes when using this compound versus other common methods for nucleoside synthesis.

Table 1: Comparison of Nucleoside Synthesis Methods

Method/Starting MaterialTypical Yield (%)Typical Reaction Time (hours)Purity/SelectivityKey Considerations
This compound 70-90%6-12High β-anomer selectivityRequires subsequent deprotection steps.
Per-acylated Sugars (e.g., Ribofuranose Tetraacetate) 60-80%[3]8-16Mixture of α/β anomers often produced[3]Requires strong Lewis acid catalysts.
Direct Glycosylation of Unprotected D-Ribose 20-40%[2]12-24Low selectivity, pyranosyl and furanosyl mixtures[2]Simpler, one-pot procedure but lower yield and purity.[2]
Enzymatic Synthesis 80-95%24-72High stereospecificitySubstrate-specific, may not be suitable for all analogues.

II. Experimental Protocols

A. General Protocol for Nucleoside Synthesis using this compound

This protocol outlines a typical Vorbrüggen glycosylation, a widely used method for the synthesis of nucleosides from protected sugars.

Materials:

  • This compound

  • Silylated nucleobase (e.g., persilylated thymine)

  • Lewis Acid catalyst (e.g., SnCl₄, TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile, dichloroethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of the Glycosyl Donor: The 5-hydroxyl group of this compound is typically activated, for example, by conversion to a tosylate or by in-situ activation during the glycosylation reaction.

  • Silylation of the Nucleobase: The nucleobase (e.g., uracil, adenine) is silylated using an agent like hexamethyldisilazane (HMDS) to enhance its solubility and nucleophilicity.

  • Glycosylation Reaction: The silylated nucleobase and the protected ribofuranoside are dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is cooled (typically to 0°C or lower), and a Lewis acid catalyst is added dropwise. The reaction is then allowed to warm to room temperature and stirred for a specified time, monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: The reaction is quenched with a suitable reagent, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The resulting residue is purified by column chromatography on silica gel to isolate the protected nucleoside.

  • Deprotection: The isopropylidene and any other protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for the isopropylidene group) to yield the final nucleoside.

B. Protocol for Direct Glycosylation of D-Ribose

This method offers a more direct route but often with lower yields and selectivity.[2]

Materials:

  • D-Ribose

  • Nucleobase (e.g., 6-chloropurine)

  • Mitsunobu reagents (e.g., DIAD, P(n-Bu)₃)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: The nucleobase and DBU are dissolved in an anhydrous solvent.[2]

  • Mitsunobu Conditions: The solution is cooled, and Mitsunobu reagents are added, followed by the addition of D-ribose.[2]

  • Reaction and Purification: The reaction is stirred for several hours at room temperature.[2] The resulting mixture often contains a variety of products, including β-pyranosyl nucleosides, which are then isolated via chromatography.[2]

III. Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical advantages of using a protected ribofuranoside intermediate.

G A Start: Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside B Activation of 5-OH Group (e.g., Tosylation) A->B D Lewis Acid Catalyzed Glycosylation (Coupling) B->D C Silylation of Nucleobase C->D E Purification of Protected Nucleoside D->E F Deprotection of Isopropylidene Group E->F G Final Deprotection (if applicable) F->G H Final Product: Nucleoside Analogue G->H

Caption: Experimental workflow for nucleoside synthesis.

G center Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside A Selective 2',3'-OH Protection center->A B Prevention of Anomerization center->B C Directed C-N Bond Formation at 1' Position center->C D High Yield of beta-Anomer A->D B->D C->D E Simplified Purification D->E F Reduced Side Products D->F

Caption: Rationale for using the protected intermediate.

IV. Application in Complex Synthesis: Remdesivir

The utility of isopropylidene-protected intermediates is highlighted in the synthesis of complex nucleoside analogues like Remdesivir. In several reported syntheses, a key step involves the protection of the 2' and 3'-hydroxyl groups of a ribose-derived intermediate as an isopropylidene ketal.[4][5] This protection is crucial for the subsequent phosphoramidate coupling reaction, ensuring that the coupling occurs at the desired 5'-hydroxyl position and improving the overall yield of this critical step.[5] Following the coupling, the ketal is removed under acidic conditions to yield the final drug substance.[5] This demonstrates the industrial relevance and efficiency of this protective group strategy in multi-step syntheses.

References

Validation of analytical methods for "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside" quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methods for the quantification of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in the synthesis of various nucleoside analogs, accurate and reliable quantification of this compound is critical in drug development and manufacturing. This document outlines the performance characteristics, experimental protocols, and a visual comparison of these two techniques to aid in selecting the most appropriate method for your research needs.

Method Performance Comparison

The selection of an analytical method hinges on its performance characteristics. While specific validation data for this compound is not extensively published, this table summarizes typical performance parameters for HPLC-UV and GC-MS based on the analysis of structurally similar protected carbohydrates and nucleoside analogs.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999 for a concentration range of 1-100 µg/mL.[1][2][3]Generally ≥ 0.99 for a concentration range of 0.1-100 µg/mL.[4][5]
Accuracy (% Recovery) Commonly in the range of 98-102%.[1][6][7][8]Typically between 90-110%.[9][10]
Precision (Relative Standard Deviation, RSD) Intra-day and inter-day precision are usually < 2%.[6][8][11]Intra-day and inter-day precision are generally < 15%.[9][10]
Limit of Detection (LOD) In the range of 0.1 - 1 µg/mL.[11][12]Can reach lower levels, often in the range of 0.01 - 0.5 µg/mL.[13][14][15]
Limit of Quantification (LOQ) Typically between 0.5 - 3 µg/mL.[11][12]Generally in the range of 0.05 - 1.5 µg/mL.[13][14][15]

Experimental Workflow and Method Validation

A systematic approach is crucial for validating an analytical method to ensure it is suitable for its intended purpose. The general workflow involves several key stages from initial planning to the final validation report.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Method's Purpose set_acceptance Set Acceptance Criteria define_purpose->set_acceptance Defines prepare_protocol Prepare Validation Protocol set_acceptance->prepare_protocol Guides perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments Dictates analyze_data Analyze and Document Results perform_experiments->analyze_data Generates Data validation_report Write Validation Report analyze_data->validation_report Summarizes In

A typical experimental workflow for analytical method validation.

Comparison of Key Performance Characteristics

The choice between HPLC-UV and GC-MS often involves a trade-off between various performance attributes. This diagram visually summarizes the key strengths of each technique for the quantification of small molecules like this compound.

Method Performance Comparison Comparison of HPLC-UV and GC-MS Performance cluster_hplcuv HPLC-UV cluster_gcms GC-MS hplc_precision High Precision (RSD < 2%) hplc_accuracy High Accuracy (98-102%) hplc_linearity Excellent Linearity (r² > 0.999) hplc_robustness Robustness gcms_sensitivity High Sensitivity (Low LOD/LOQ) hplc_robustness->gcms_sensitivity Trade-offs gcms_specificity High Specificity (Mass Detection) gcms_derivatization Requires Derivatization (for non-volatile compounds) gcms_complexity Higher Complexity gcms_complexity->hplc_precision Trade-offs

Key performance characteristics of HPLC-UV versus GC-MS.

Detailed Experimental Protocols

The following are generalized experimental protocols for the quantification of this compound using HPLC-UV and GC-MS. These should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of the compound without derivatization.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength of approximately 210 nm (as the compound lacks a strong chromophore, a low wavelength is necessary).

3. Validation Parameters:

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[6][8]

  • Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be ≤ 2%.[6][8]

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of the analyte, derivatization is required for GC-MS analysis. Silylation is a common derivatization technique for carbohydrates.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent like pyridine.

  • Prepare a series of calibration standards in the same solvent.

  • To each sample and standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling, the samples are ready for injection.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu) to identify characteristic fragment ions.

    • Selected Ion Monitoring (SIM): For quantification, monitor specific, abundant, and unique ions of the derivatized analyte to enhance sensitivity and selectivity.

3. Validation Parameters:

  • Linearity: Analyze the derivatized calibration standards and construct a calibration curve based on the peak area of the selected ion. The correlation coefficient (r²) should be ≥ 0.99.[4]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix before the derivatization step. The recovery should be within 90-110%.[9]

  • Precision: Analyze replicate derivatized standards on the same day (intra-day) and on different days (inter-day). The RSD should be ≤ 15%.[9]

  • LOD and LOQ: Determine the LOD and LOQ using the signal-to-noise ratio of the selected ion in the chromatogram or from the calibration curve data.[13][15]

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound.

  • HPLC-UV is a robust, precise, and accurate method that is often preferred for routine quality control due to its simplicity and direct analysis capabilities without the need for derivatization.

  • GC-MS offers higher sensitivity and specificity, making it an excellent choice for trace-level analysis or for complex matrices where interferences may be a concern. However, the requirement for derivatization adds a step to the sample preparation process and can introduce variability.

The ultimate choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (CAS No. 4099-85-8).

While a specific, detailed Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not consistently available across suppliers, at least one supplier indicates that it is "Not a dangerous substance according to GHS".[1] However, in the absence of a definitive SDS from the specific vendor, and the fact that some sources state safety information is unavailable, it is imperative to follow a cautious approach based on established best practices for laboratory chemical waste management.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, and chemical-resistant gloves. All handling of the substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Disposal Plan: A Step-by-Step Approach

The disposal of this compound should be managed by treating it as a chemical waste product, following the internal protocols of your institution.

Step 1: Waste Characterization

The initial and most crucial step is to consult your institution's Chemical Hygiene Plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department is the primary resource for determining the appropriate disposal pathway. In the absence of a specific SDS, the precautionary principle dictates treating the substance with care.

Step 2: Segregation of Waste

Chemical waste should be segregated based on compatibility to prevent unintended reactions. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. As a general rule, keep halogenated and non-halogenated solvent wastes separate, and do not combine acids, bases, or oxidizers without specific instructions.

Step 3: Proper Containerization

All chemical waste must be collected in containers that are compatible with the chemical. The original product container, if empty, can be a suitable choice for collecting the waste. Ensure the container is in good condition, free from leaks, and has a tightly sealing cap. Containers should be kept closed except when actively adding waste.

Step 4: Accurate Labeling

Properly label the waste container as soon as the first drop of waste is added. The label should clearly indicate "Hazardous Waste" (or as otherwise required by your institution), the full chemical name "this compound," and any other components of the waste mixture with their approximate concentrations. The date of accumulation should also be clearly visible.

Step 5: Storage and Collection

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic. Follow your institution's procedures to arrange for the collection of the waste by the EHS department or a licensed waste disposal contractor.

Summary of Disposal Procedures

Procedure Key Considerations
Consult Institutional Guidelines Your EHS department provides the definitive protocols for waste disposal.
Personal Protective Equipment Always wear safety glasses and gloves when handling chemical waste.
Waste Segregation Keep different chemical waste streams separate to avoid hazardous reactions.
Container Selection Use chemically compatible containers with secure, tight-fitting lids.
Labeling Clearly label containers with contents, concentrations, and accumulation start date.
Storage Store waste in a designated and secure satellite accumulation area.
Professional Disposal Arrange for pickup by your institution's EHS or a licensed contractor.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing the central role of institutional guidelines.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Need to dispose of This compound consult_ehs Consult Institutional EHS Guidelines and Chemical Hygiene Plan start->consult_ehs sds_available Is a specific SDS from the supplier available? consult_ehs->sds_available follow_sds Follow disposal instructions in Section 13 of the SDS sds_available->follow_sds Yes no_sds Treat as chemical waste per institutional protocol sds_available->no_sds No segregate Segregate from incompatible chemical waste follow_sds->segregate no_sds->segregate containerize Use a compatible, sealed, and properly labeled container segregate->containerize store Store in designated satellite accumulation area containerize->store pickup Arrange for EHS or licensed contractor pickup store->pickup

Disposal Decision Workflow

Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution. Always prioritize the guidance provided by your local Environmental Health and Safety department.

References

Personal protective equipment for handling Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 4099-85-8). Due to the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach, treating the compound as a potential irritant, is recommended.

Physical and Chemical Properties
PropertyValue
CAS Number 4099-85-8
Molecular Formula C₉H₁₆O₅
Molecular Weight 204.22 g/mol
Appearance Colorless liquid or syrup
Solubility Soluble in chloroform, dichloromethane, ethanol, ethyl acetate, and methanol.
Storage Conditions Store in a cool, dry place. Recommended storage is at 0 to 8°C. For long-term storage as a stock solution, -20°C for up to one month or -80°C for up to six months is advised, protected from light and under a nitrogen atmosphere.[1][2][3]

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling the compound.[4][5][6]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, safety goggles and a face shield are necessary.[4][6]
Skin and Body Protection A standard laboratory coat must be worn at all times. Ensure it is fully buttoned. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. If aerosols may be generated or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure safety.

  • Preparation and Area Setup :

    • Before handling, ensure that an appropriate workspace, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.

    • Assemble all necessary materials and equipment before starting the procedure.

  • Donning PPE :

    • Put on a lab coat, followed by safety glasses or goggles.

    • Finally, don the appropriate chemical-resistant gloves.

  • Handling the Compound :

    • When weighing the solid or transferring the liquid, perform these actions within a fume hood to minimize inhalation exposure.

    • Use a spatula for solids and appropriate glassware for liquids. Avoid creating dust or aerosols.

    • If preparing a solution, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling :

    • After the procedure is complete, decontaminate the work surface with an appropriate solvent.

    • Carefully remove gloves and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.

    • Remove safety glasses and lab coat before leaving the laboratory.

Disposal Plan

As this compound is considered a non-hazardous substance by some suppliers, disposal should follow institutional guidelines for non-hazardous chemical waste.[7][8][9][10]

  • Solid Waste :

    • Contaminated disposables such as gloves, weighing paper, and pipette tips should be placed in a designated, clearly labeled container for chemical waste.

  • Liquid Waste :

    • Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.

    • The waste container label should include the full chemical name and approximate concentration.

  • Empty Containers :

    • Rinse empty containers with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as chemical waste.

    • Once triple-rinsed, the container can often be disposed of as regular laboratory glass waste, but be sure to deface the label first.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Procedure with Compound risk_assessment Conduct Risk Assessment start->risk_assessment setup_workspace Set Up Workspace in Fume Hood risk_assessment->setup_workspace gather_materials Gather Materials and PPE setup_workspace->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Weigh/Transfer Compound don_ppe->handle_compound prepare_solution Prepare Solution (if applicable) handle_compound->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Safe handling workflow for this compound.

References

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